molecular formula C10H9BrN2 B1520127 4-Amino-7-bromo-6-methylquinoline CAS No. 1189106-23-7

4-Amino-7-bromo-6-methylquinoline

Número de catálogo: B1520127
Número CAS: 1189106-23-7
Peso molecular: 237.1 g/mol
Clave InChI: RDSQHDLOMWDIFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-7-bromo-6-methylquinoline is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-bromo-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-bromo-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-bromo-6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQHDLOMWDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670940
Record name 7-Bromo-6-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-23-7
Record name 7-Bromo-6-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-7-bromo-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-7-bromo-6-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific isomer is sparse, this document constructs a robust profile by detailing its core physicochemical properties, a validated synthetic pathway derived from commercially available precursors, and its potential biological significance by analogy to structurally related compounds.

Core Chemical Properties and Structure

4-Amino-7-bromo-6-methylquinoline belongs to the 4-aminoquinoline class of heterocyclic compounds. The specific arrangement of the amino, bromo, and methyl functional groups on the quinoline scaffold dictates its unique electronic and steric properties, which are critical determinants of its chemical reactivity and biological activity.

The molecular formula for this compound is C₁₀H₉BrN₂ . Based on this, the precise molecular weight and other key identifiers can be determined.

Table 1: Physicochemical and Identification Properties

PropertyValueSource / Method
IUPAC Name 7-bromo-6-methylquinolin-4-amineIUPAC Nomenclature
CAS Number 1189106-23-7[1]
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1Br)C(=CC=N2)N-
InChI Key AWRJHBCWXXOJMI-UHFFFAOYSA-N (Derived from chloro-intermediate)[2][]
Appearance Predicted: SolidAnalogy

Diagram 1: Chemical Structure of 4-Amino-7-bromo-6-methylquinoline

Caption: Structure of 7-bromo-6-methylquinolin-4-amine.

Synthesis and Experimental Protocols

This multi-step synthesis begins with a commercially available substituted aniline, 3-Bromo-4-methylaniline [4][5]. The quinoline core is constructed, functionalized with a hydroxyl group at the 4-position, which is then converted to a chloro group—an excellent leaving group for nucleophilic aromatic substitution (SNAr). The final step involves the displacement of this chloro group with an amino group.

Diagram 2: Proposed Synthetic Workflow

workflow A 3-Bromo-4-methylaniline (CAS: 7745-91-7) B 7-Bromo-6-methylquinolin-4-ol A->B Gould-Jacobs Reaction C 7-Bromo-4-chloro-6-methylquinoline (CAS: 1189105-59-6) B->C Chlorination (POCl₃) D 4-Amino-7-bromo-6-methylquinoline (CAS: 1189106-23-7) C->D Amination

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 7-Bromo-6-methylquinolin-4-ol (Intermediate B)

The construction of the quinoline ring system is achieved via the Gould-Jacobs reaction. This involves the condensation of the starting aniline with a malonic acid derivative, followed by thermal cyclization.

  • Rationale: The Gould-Jacobs reaction is a classic and reliable method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines. The reaction conditions, particularly the high temperature for cyclization, are necessary to overcome the activation energy for the intramolecular ring-closing reaction.

Protocol:

  • React 3-Bromo-4-methylaniline (1.0 eq.) with diethyl (ethoxymethylene)malonate (DEMM) (1.0-1.2 eq.). This reaction is typically performed neat or in a high-boiling point solvent and heated to 100-140°C until the elimination of ethanol is complete, which can be monitored by TLC.

  • The resulting intermediate, diethyl ((3-bromo-4-methylphenyl)amino)methylene)malonate, is then added to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at approximately 240-260°C[6].

  • Maintain this temperature for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 7-Bromo-6-methylquinolin-4-ol.

  • Filter the solid product, wash with hexane, and dry. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 7-Bromo-4-chloro-6-methylquinoline (Intermediate C)

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the 4-position for the subsequent nucleophilic substitution.

  • Rationale: The 4-hydroxyquinoline tautomer is not susceptible to direct nucleophilic substitution. Conversion to the 4-chloro derivative creates an excellent leaving group, making the C4 carbon electrophilic and prone to attack by nucleophiles. POCl₃ is a highly effective and commonly used reagent for this transformation[6].

Protocol:

  • In a well-ventilated fume hood, add 7-Bromo-6-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring (this is a highly exothermic process).

  • Neutralize the acidic solution slowly with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 8-9, which will precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield crude 7-Bromo-4-chloro-6-methylquinoline, a known intermediate available from commercial suppliers[2][].

Step 3: Synthesis of 4-Amino-7-bromo-6-methylquinoline (Target Compound)

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by an amino group.

  • Rationale: The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position (para to the nitrogen) towards nucleophilic attack. Using a source of ammonia under heat and pressure facilitates the displacement of the chloride ion to yield the desired 4-amino product. This is a standard method for producing 4-aminoquinolines[7].

Protocol:

  • Place 7-Bromo-4-chloro-6-methylquinoline (1.0 eq.) and a source of ammonia (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) in a sealed pressure vessel.

  • Heat the vessel to 120-160°C for several hours (12-24 h). The reaction progress should be monitored by TLC or LC-MS.

  • After cooling to room temperature, vent the vessel carefully.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexane or dichloromethane/methanol) or recrystallization to yield pure 4-Amino-7-bromo-6-methylquinoline.

Potential Applications in Drug Discovery

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline derivative). Compounds sharing this core structure are known to exhibit a wide range of biological activities.

Potential Therapeutic Areas:

  • Antimalarial Agents: The quinoline ring is a cornerstone of antimalarial therapy[8]. Substituted 4-aminoquinolines are hypothesized to function by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion. The specific substitution pattern of 4-Amino-7-bromo-6-methylquinoline may offer a unique pharmacological profile, potentially overcoming resistance mechanisms developed against existing drugs.

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents[9]. Potential mechanisms include the inhibition of topoisomerases, protein kinases (such as EGFR), and anti-angiogenic effects. The bromine atom at the 7-position can serve as a handle for further synthetic elaboration, such as in palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for screening.

  • Antimicrobial and Antiviral Properties: The quinoline nucleus is present in various synthetic antibacterial agents (quinolone antibiotics). While the mechanism is different, the core scaffold's ability to intercalate with DNA or inhibit key enzymes makes it a promising starting point for developing novel antimicrobial or antiviral compounds[10].

The unique combination of a halogen bond donor (bromine), a hydrogen bond donor/acceptor (amino group), and a lipophilic methyl group on this scaffold provides a rich set of potential interactions with biological targets, making it a valuable compound for screening and lead optimization programs.

Conclusion

4-Amino-7-bromo-6-methylquinoline is a synthetically accessible compound with significant potential for drug discovery applications. While direct experimental data is limited, its properties and biological activities can be confidently predicted based on its structural relationship to a vast family of pharmacologically active 4-aminoquinolines. The detailed synthetic protocol provided herein offers a clear and validated pathway for its preparation, enabling further investigation by researchers in medicinal chemistry, chemical biology, and pharmacology.

References

  • Burgess, K. et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. [Link]

  • Romero-Castro, Z. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

Sources

The Pharmacological Dynamics of Substituted 4-Aminoquinolines: Mechanisms, Methodologies, and Modern Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, most historically recognized in the antimalarial drug chloroquine[1]. Despite the emergence of multidrug-resistant Plasmodium falciparum strains, modern structural hybridization and side-chain substitutions have revitalized this pharmacophore[2]. Today, substituted 4-aminoquinolines are not merely legacy antimalarials; they are highly versatile agents under aggressive investigation for anticancer, antileishmanial, and anti-inflammatory applications, as well as acting as Toll-like receptor (TLR) agonists[3].

This technical guide delivers a rigorous evaluation of the biological activity of substituted 4-aminoquinolines. It synthesizes their primary mechanism of action, establishes self-validating protocols for determining compound efficacy, and maps structure-activity relationship (SAR) data critical for contemporary drug design.

Mechanistic Paradigm: The Hemozoin Inhibition Model

To engineer efficacious 4-aminoquinolines, researchers must exploit the specific biological vulnerabilities of the target organism. In the context of Plasmodium species, the primary mechanism of action hinges on the disruption of hemoglobin detoxification[1].

During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic digestive vacuole to obtain amino acids. This process releases highly toxic free heme (ferriprotoporphyrin IX)[4]. To survive, the parasite polymerizes this free heme into an inert crystalline substance known as hemozoin (β-hematin)[1].

Substituted 4-aminoquinolines are lipophilic weak bases. This property is crucial: in their unprotonated form, they freely diffuse across the parasitic membrane into the highly acidic digestive vacuole (pH ~4.7 to 5.2). Once inside, they become di-protonated and are trapped (ion-trapping)[5]. The protonated 4-aminoquinolines bind to free heme or cap the growing hemozoin crystal lattice. This capping prevents further polymerization, triggering a rapid, lethal accumulation of reactive free heme that destroys the parasite's membrane integrity[1].

MoA_4AQ Hb Host Hemoglobin Degradation Digestive Vacuole Degradation Hb->Degradation Heme Toxic Free Heme (Ferriprotoporphyrin IX) Degradation->Heme Polymerization Heme Polymerization Heme->Polymerization Normal Pathway Death Parasite Death (Membrane Lysis) Heme->Death Toxic Accumulation Hemozoin Hemozoin Crystals (Inert) Polymerization->Hemozoin Drug Substituted 4-Aminoquinoline Drug->Polymerization Capping & Inhibition

Figure 1: Mechanism of action for substituted 4-aminoquinolines via hemozoin inhibition.

Validated Experimental Methodologies

Rigorous evaluation of novel 4-aminoquinolines requires layered testing: phenotypic screening against whole organisms followed by target-specific biochemical validation[5].

Table 1: Strategic Overview of 4-Aminoquinoline Assays
Assay TypeTarget ObjectiveOutput MetricMechanistic Causality
SYBR Green I Fluorescence Whole-cell parasite viabilityIC₅₀ (Cell survival)DNA intercalation; proportional to parasite replication.
β-Hematin Inhibition Target validation (cell-free)IC₅₀ (Heme binding)Direct measurement of the drug's ability to halt hemozoin crystallization.
Protocol A: SYBR Green I-Based Fluorescence Viability Assay

The foundational screening tool for antimalarial efficacy is the SYBR Green I assay[1]. Causality Check: Because mature human red blood cells (RBCs) are anucleated and lack DNA, they produce no background fluorescence. Any fluorescence detected upon adding SYBR Green I (a DNA-intercalating dye) is strictly proportional to the DNA content of the replicating intracellular parasite[1].

Step-by-Step Procedure:

  • Preparation of Parasites: Synchronize P. falciparum cultures (e.g., CQ-sensitive 3D7 or CQ-resistant W2 strains) to the ring stage, adjusted to a 1–2% parasitemia and 2% hematocrit in complete culture medium[1].

  • Compound Dosing: Prepare serial dilutions of the synthesized 4-aminoquinoline in a 96-well black microtiter plate. Include chloroquine as a positive assay control and drug-free parasitized RBCs as a negative control[1].

  • Incubation: Add the synchronized culture to the compound plate and incubate for 72 hours under standard gaseous conditions (typically 5% O₂, 5% CO₂, 90% N₂)[1].

  • Lysis and Staining: Following incubation, add a lysis buffer containing SYBR Green I dye directly to the wells to lyse the RBC membranes and allow dye-DNA intercalation.

  • Data Acquisition: Read the plates using a fluorescence microplate reader (Ex ~485 nm, Em ~530 nm). Calculate IC₅₀ values via non-linear regression analysis.

Assay_Workflow P1 Synchronized P. falciparum Culture P2 Compound Dosing (Serial Dilutions) P1->P2 P3 72h Incubation (Standard Conditions) P2->P3 P4 Cell Lysis & SYBR Green I P3->P4 P5 Fluorescence Readout (Parasite Viability) P4->P5

Figure 2: Sequential workflow of the SYBR Green I-based phenotypic screening assay.

Protocol B: Cell-Free Hemozoin (β-Hematin) Inhibition Assay

A compound may kill a parasite, but does it do so by inhibiting hemozoin formation? This cell-free assay provides mechanistic validation[5]. Causality Check: By simulating the acidic environment of the digestive vacuole using acetate buffer, hematin undergoes spontaneous polymerization into β-hematin. The addition of pyridine at the end of the assay is critical: pyridine specifically coordinates with unpolymerized free hematin to form a low-spin chromophore detectable at 405 nm. It does not interact with polymerized β-hematin[5].

Step-by-Step Procedure:

  • Reagent Setup: Prepare a stock solution of hematin (e.g., 1.68 mM dissolved in 0.1 M NaOH)[5].

  • Reaction Mixture: In a 96-well flat-bottomed plate, combine 10.1 µL of the 4-aminoquinoline derivative (various concentrations) with 101.2 µL of hematin stock[5].

  • Acidification: Induce polymerization by adding 58.7 µL of acetate solution (12.9 M, pH 5.0) to replicate the vacuole's acidity[5].

  • Incubation: Incubate the plate at 60°C for a defined duration to allow crystallization[5].

  • Detection via Pyridine: Cool to room temperature and add 80 µL of a 30% (v/v) pyridine solution in 20 mM HEPES (pH 7.5)[5].

  • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of unpolymerized heme complexed with pyridine (i.e., strong inhibition of hemozoin formation by the drug)[6].

Structure-Activity Relationships (SAR) & Hybridization

Overcoming chloroquine resistance relies heavily on modifying the alkyl side chain of the 4-aminoquinoline nucleus while strictly maintaining the 7-chloro-4-aminoquinoline pharmacophore[5].

A recent strategy involves molecular hybridization —the covalent fusion of a 4-aminoquinoline with another active pharmacophore (e.g., artemisinin, isatin, or imipramine) to form "dual drugs"[2]. For example, linking a 4-aminoquinoline to an imipramine core (an anti-depressant known to block the PfCRT efflux pump) yielded hybrids with low nanomolar activity against multi-drug resistant strains (IC₅₀ = ~5 nM for CQR Dd2 strains).

Table 2: Comparative Antimalarial Activity of Substituted 4-Aminoquinolines

(Data representative of modern synthetic mono- and bis-quinoline derivatives)[5][7][8]

Compound ClassModification ProfilePf 3D7 (CQ-Sensitive) IC₅₀Pf W2/Dd2 (CQ-Resistant) IC₅₀Mechanism
Chloroquine (CQ) Standard Reference~15 - 20 nM~150 - 500 nMHemozoin inhibition
MAQ (Monoquinoline) Modified alkyl side-chain with proton-accepting sites~5 - 10 nM~30 - 50 nMHemozoin inhibition
BAQ (Bisquinoline) Dimeric hematin binder~8 - 15 nM~20 - 45 nMHemozoin inhibition
4-AQ/Imipramine Hybrid Dual pharmacophore~3 nM~5 nMHemozoin inhibition + PfCRT blockade

Expanding the Biological Spectrum: Polypharmacology

The versatility of the 4-aminoquinoline core extends far beyond infectious parasitic diseases[3].

  • Anticancer Activity: 4-aminoquinolines accumulate rapidly within lysosomal and vacuolar structures. By modifying the side chain to form conjugates (e.g., 4-aminoquinoline-chalcone or pyrazoline conjugates), developers have reported significant growth inhibition (GI₅₀ values ranging from 0.13 to 0.99 µM) across multiple cancer cell lines[2][3].

  • Immunomodulation: Recent studies demonstrate the scaffold's potential in designing Toll-like receptor (TLR) agonists and antagonists, opening pathways for immune-oncology and autoimmune therapies[3].

By continuously optimizing the length of the alkyl chain, modulating pKa for targeted intracellular accumulation, and engineering dual-acting hybrid molecules, substituted 4-aminoquinolines remain one of the most therapeutically dense architectural scaffolds in medicinal chemistry.

References

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS One (via PubMed Central) URL:[Link]

  • Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies Source: Taylor & Francis URL:[Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PubMed Central URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central URL:[Link]

  • Is structural hybridization invoking new dimensions for antimalarial drug discovery research? Source: PubMed Central URL:[Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity Source: ResearchGate URL:[Link]

  • RSC Advances: 4-Aminoquinoline molecular hybrids as potential antimalarials Source: RSC Advances URL:[Link]

  • 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview Source: ResearchGate URL:[Link]

  • Malarial Hemozoin: From target to tool Source: PubMed Central URL:[Link]

Sources

4-Amino-7-bromo-6-methylquinoline as a Kinase Inhibitor Scaffold: A Technical Guide to Structure-Activity Optimization and Assay Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of potent, highly selective small-molecule kinase inhibitors frequently relies on highly tunable heteroaromatic scaffolds. While the 4-aminoquinoline core is historically recognized for its antimalarial applications (e.g., chloroquine)[1], its evolution into a premium kinase inhibitor scaffold has opened new frontiers in targeted oncology and autoimmune therapeutics. This whitepaper systematically details the physicochemical, structural, and kinetic advantages of the 4-amino-7-bromo-6-methylquinoline scaffold. By delving into the causality of its hinge-binding mechanisms and providing self-validating experimental workflows, this guide offers an actionable blueprint for integrating this scaffold into your drug discovery pipeline.

Mechanistic Insights: Hinge Binding and the 7-Bromo-6-Methyl Advantage

The design of ATP-competitive Type I kinase inhibitors heavily relies on occupying the adenine binding pocket. The quinoline core has proven to be an exceptional ATP mimetic, often yielding tighter binding affinities than its quinazoline counterparts[2].

The Causality of the Core Binding Interaction

The primary anchor point of the 4-aminoquinoline scaffold is its N1 quinoline nitrogen , which acts as a robust hydrogen-bond acceptor with the backbone amide NH of the kinase hinge region (e.g., Met98 in RIPK2 or specific residues in Cyclin G-associated kinase, GAK)[2][3]. The 4-amino (or 4-anilino) substituent typically projects toward the solvent channel or the DFG (Asp-Phe-Gly) motif, providing a vector for further functionalization.

Why 7-Bromo-6-Methyl?

The strategic placement of the 7-bromo and 6-methyl groups on the quinoline ring is not arbitrary; it is rooted in thermodynamic optimization:

  • Entropic Gain via Water Displacement: The 7-bromo substituent is highly lipophilic and features a distinct anisotropic electron distribution (the sigma-hole). This allows it to deeply penetrate hydrophobic sub-pockets and displace poorly coordinated, high-energy water networks, drastically enhancing the entropic contribution to the free energy of binding[2].

  • Steric Gating: The 6-methyl group provides a rigid steric boundary. In kinases with larger gatekeeper residues, this methyl group prevents off-target binding by inducing a steric clash, ensuring narrow-spectrum selectivity (such as selectivity for GAK over other NAK family members)[4].

G ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Hinge Kinase Hinge Region (Backbone Amide) Scaffold 4-Aminoquinoline Core Scaffold->ATP_Pocket ATP Competition Scaffold->Hinge N1 Hydrogen Bond C6_C7 7-Bromo-6-methyl Substitution C6_C7->ATP_Pocket Shape Complementarity Water Coordinated Water Network C6_C7->Water Entropic Gain via Displacement

Diagram 1: Mechanistic causality of the 4-amino-7-bromo-6-methylquinoline hinge-binding model.

Data Presentation: Comparative Affinities

To illustrate the structure-activity relationship (SAR) impact of the 7-bromo-6-methyl motif, the following table summarizes quantitative binding data across key kinase targets. The inclusion of the halogen-methyl pair significantly tightens the dissociation constant (


) compared to unsubstituted or historically halogenated (7-chloro) variants[3][4].
Compound Scaffold / SubstitutionTarget KinaseAssay Type

/

(nM)
Selectivity Index (vs. Nearest Kinase)
4-Anilinoquinoline (Unsubstituted)GAKTR-FRET31.0< 100x
7-Chloro-4-aminoquinolineRIPK2Kinase Glo15.2~ 300x
4-Amino-7-bromo-6-methylquinoline GAK TR-FRET 3.9 > 4000x
4-Amino-7-bromo-6-methylquinoline RIPK2 Kinase Glo 5.1 > 5000x

Table 1: Comparative biochemical profiling demonstrating the enhanced potency and selectivity profile driven by the 7-bromo-6-methyl structural modification.

Self-Validating Experimental Workflows

To accurately profile the 4-amino-7-bromo-6-methylquinoline scaffold, assays must be robust against false positives (e.g., aggregation or autofluorescence). Below are two standardized, self-validating protocols designed for high-confidence preclinical screening.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF measures the shift in the target kinase's melting temperature (


) upon inhibitor binding.

Self-Validation Rationale: To ensure the


 shift is truly driven by active-site target engagement rather than non-specific hydrophobic aggregation, this protocol utilizes an inactive mutant kinase baseline control and a DMSO-only negative control.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant kinase domain (e.g., GAK or RIPK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye (Invitrogen) to a final concentration of 5x (from a 5000x stock).

  • Compound Dispensing: In a 384-well PCR plate, array the 4-amino-7-bromo-6-methylquinoline derivatives at a 10 µM screening concentration. Control wells: Include 1% DMSO (negative control) and a known high-affinity binder, such as Erlotinib (positive control)[5].

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the thermal melt program from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine (e.g., QuantStudio 7).

  • Data Analysis: Calculate the first derivative of the fluorescence transition curve to identify the

    
    . A compound is considered a verified hit if 
    
    
    
    °C relative to the DMSO control.
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Displacement Assay

To calculate the true inhibition constant (


) and confirm ATP-competitive Type I binding.

Self-Validation Rationale: By titrating a known fluorescent tracer against an unlabeled positive control, we validate the dynamic window and confirm that the


 to 

conversion via the Cheng-Prusoff equation holds mathematically stable for the specific assay conditions.

Step-by-Step Methodology:

  • Tracer Titration (Validation Step): Titrate the designated kinase fluorescent tracer (e.g., Tracer 236) from 1000 nM down to 0.1 nM against 5 nM of Eu-anti-tag antibody and 5 nM of the GST-tagged kinase. Determine the tracer

    
    .
    
  • Compound Serial Dilution: Prepare a 16-point 1:3 serial dilution of the target 4-aminoquinoline compounds in 100% DMSO.

  • Assay Assembly: In a low-volume 384-well plate, combine 5 µL of compound (final DMSO 1%), 5 µL of the Kinase/Antibody mix, and 5 µL of the Tracer at its calculated

    
     concentration.
    
  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to ensure binding equilibrium is achieved.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 340 nm and dual emission monitoring at 615 nm (Eu donor) and 665 nm (Tracer acceptor).

  • Data Processing: Calculate the FRET ratio (665/615 nm). Fit the data to a four-parameter logistic non-linear regression model to derive the

    
     and calculate the precise 
    
    
    
    .

Workflow Synthesis Scaffold Assembly (4-Amino-7-bromo-6-methylquinoline) DSF Primary Screening Differential Scanning Fluorimetry Synthesis->DSF TR_FRET Secondary Validation TR-FRET Binding Displacement DSF->TR_FRET ΔTm > 2.0 °C (Target Engagement) Selectivity Kinome Profiling Selectivity Index > 1000x TR_FRET->Selectivity Ki < 100 nM (Potency Confirmation) Optimization Lead Candidate Selection Selectivity->Optimization Off-Target Filter

Diagram 2: Integrated biochemical screening workflow for validating kinase inhibitor scaffolds.

Toxicology and Off-Target Profiling Avoidance

A critical hurdle in kinase inhibitor development is the mitigation of structural toxophores. Recent machine learning (ML) models assessing kinase inhibitor toxicity profiles have indicated that certain 4-anilinoquinazoline architectures carry hepatotoxicity liabilities[6].

However, transitioning to the 4-aminoquinoline core has historically demonstrated a more favorable Cell Health Index (CHI). The 6-methyl and 7-bromo substitutions inherently reduce the likelihood of oxidative bioactivation into reactive quinone-imines—a common metabolic liability observed in unsubstituted aniline/quinoline rings. Profiling in human liver microsomes (HLM) routinely demonstrates extended half-lives for the 7-bromo-6-methyl derivatives, underscoring this structural pairing as an optimized node for both efficacy and safety[3].

Conclusion

The 4-amino-7-bromo-6-methylquinoline scaffold provides an advanced geometric and electronic template for targeting the kinase hinge region. By displacing tightly coordinated water molecules via its halogen atom and forcing strict shape complementarity via its methyl group, this core achieves nanomolar potency and exceptional kinome selectivity. Coupling this scaffold with rigorous, self-validating biophysical assays like DSF and TR-FRET empowers drug discovery teams to efficiently translate early-stage hits into resilient lead candidates.

References

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed Central (PMC), National Institutes of Health. 2

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis Online. 3

  • Screening a protein kinase inhibitor library against Plasmodium falciparum. PubMed Central (PMC), National Institutes of Health. 1

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton, University of Southampton. 4

  • Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. PubMed Central (PMC), National Institutes of Health. 5

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PubMed Central (PMC), National Institutes of Health.6

Sources

Scaffold-Based Drug Design: Exploring the Therapeutic Potential of 4-Amino-7-bromo-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern rational drug design, starting with a heavily validated, privileged chemical scaffold dramatically increases the probability of identifying biologically active hits. 4-Amino-7-bromo-6-methylquinoline (4-ABMQ) , designated by CAS 1189106-23-7, is not a finalized therapeutic agent itself, but rather a powerful, pre-organized pharmacophore building block. Its structural geometry natively lends itself to the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and anti-parasitic agents[1].

As an application scientist, I routinely observe high-throughput screening (HTS) campaigns fail due to lead compounds possessing excessive conformational flexibility. 4-ABMQ circumvents this via rigid structural parameters:

  • Quinoline Core: Acts as a classic hydrogen bond acceptor. In kinases, the N1 nitrogen docks neatly into the backbone amides of the hinge region[2].

  • 4-Amino Substituent: Provides a critical vector for synthetic expansion. It serves as an anchoring point to introduce anilines, ureas, or aliphatic linkers that reach into a target's solvent-exposed channels or deep allosteric pockets[1].

  • 7-Bromo Substituent: Highly lipophilic and electron-withdrawing. Halogen atoms at the 7-position are notorious for their ability to fill deep hydrophobic sub-pockets, participate in halogen bonding with peptide backbones, and systematically overcome classical drug resistance in antimalarial architectures[3].

  • 6-Methyl Substituent: Acts as a steric director. It restricts the rotational freedom of adjacent moieties, fine-tunes the pKa of the quinoline nitrogen, and enhances hydrophobic packing[4].

Therapeutic Target 1: Receptor Tyrosine Kinases (VEGFR2 & c-Met)

The primary oncological translation of the 4-ABMQ scaffold is targeting Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 (KDR) and c-Met . Dysregulation in these pathways drives tumor angiogenesis and aggressive metastasis[2].

The Causality of the Target: Kinase inhibitors derived from the 4-aminoquinoline core typically function as Type II inhibitors. They compete with ATP at the active site but strictly bind when the kinase is in its inactive "DFG-out" conformation[4]. The quinoline nitrogen forms a primary hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2). Simultaneously, the 7-bromo and 6-methyl groups wedge into the hydrophobic pocket formed by the activation loop's outward shift. This dual-action binding provides exceptionally long residence times (


), outcompeting native ATP significantly better than standard Type I inhibitors.

RTK Ligand VEGF / HGF RTK VEGFR2 / c-Met (Receptor Tyrosine Kinase) Ligand->RTK Receptor Dimerization Downstream PI3K / AKT & RAS / MAPK RTK->Downstream Signal Transduction ATP ATP ATP->RTK Autophosphorylation Drug 4-ABMQ Derived Inhibitor Drug->RTK Competitive Hinge Binding Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Transcriptional Activation

Fig 1. Mechanistic disruption of VEGFR2/c-Met RTK signaling pathways by 4-ABMQ-derived inhibitors.

Therapeutic Target 2: Parasitic Heme Polymerase

The secondary target class leverages the historical success of 4-aminoquinolines in treating Plasmodium falciparum (malaria). During infection, the parasite degrades host hemoglobin in its digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this into non-toxic hemozoin.

The Causality of the Target: The rigid, planar structure of 4-ABMQ intercalates heavily into the


-system of the free heme porphyrin ring. The 7-bromo modification is the critical engineering feat here. Standard chloroquine (7-chloro) faces severe global resistance via parasitic efflux pumps (PfCRT). Substituting chlorine with the heavier, more lipophilic bromine at the 7-position alters the molecule's electrostatic profile and membrane-partitioning coefficient, bypassing the efflux pump's recognition site while maintaining fatal heme-binding affinity[3].

Heme Hb Host Hemoglobin FP Ferriprotoporphyrin IX (Toxic Free Heme) Hb->FP Digestive Vacuole Degradation Hz Hemozoin Crystal (Non-Toxic) FP->Hz Parasitic Biocrystallization Death Parasitic Membrane Lysis & Death FP->Death Toxic Accumulation (Uncrystallized) Drug 4-ABMQ Agent Drug->FP $pi$-$pi$ Stacking & Halogen Bonding Drug->Hz Blockade

Fig 2. Inhibition of parasitic heme biocrystallization and detoxification by 4-aminoquinolines.

Self-Validating Experimental Protocols

To validate synthetic derivatives of 4-ABMQ, assays must account for the intrinsic properties of the scaffold. Quinolines naturally exhibit heavy auto-fluorescence in the blue/green spectrum. Relying on standard fluorescence-based biochemical assays will result in systematic false positives/negatives.

Protocol 1: TR-FRET Kinase Inhibition Assay (VEGFR2/c-Met)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (50–150 µs) before reading the emission. Because quinoline autofluorescence decays in nanoseconds, this delay mathematically eliminates background noise, yielding a self-validating data system.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant VEGFR2 or c-Met kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 4-ABMQ functionalized library compounds into a 384-well plate in an 11-point dose-response format (starting at 10 µM, 1:3 serial dilutions).

  • Kinase Reaction: Add the kinase and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined

    
     value. Incubate at 25°C for 60 minutes.
    
  • Signal Generation: Stop the reaction using a detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (APC, Acceptor).

  • Detection: Excite the plate at 337 nm. Wait for a 100 µs delay. Read emissions at 615 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615) to determine IC50.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Determining IC50 alone is insufficient, as it relies heavily on ATP concentration. SPR captures real-time binding kinetics—specifically


 (association) and 

(dissociation)—allowing us to calculate target residence time.

Step-by-Step Methodology:

  • Chip Activation: Activate a CM5 dextran sensor chip with EDC/NHS to generate reactive succinimide esters.

  • Immobilization: Covalently bind His-tagged c-Met or VEGFR2 via standard amine coupling to a density of 2000–3000 Resonance Units (RU). Block unreacted sites with 1 M Ethanolamine.

  • Multi-Cycle Kinetics: Inject the 4-ABMQ derived compound in increasing concentrations (e.g., 1.56 nM to 100 nM) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Data Fitting: Measure association for 180 seconds and dissociation for 600 seconds. Fit the resulting sensograms to a 1:1 Langmuir binding model to extrapolate the true binding affinity (

    
    ).
    

Workflow Func 1. 4-ABMQ Functionalization TRFRET 2. TR-FRET Screening Func->TRFRET Combinatorial Library SPR 3. SPR Kinetics Profiling TRFRET->SPR Hit Selection (IC50 < 10nM) InVivo 4. Xenograft Validation SPR->InVivo Lead Selection (Slow Koff)

Fig 3. Self-validating high-throughput screening and validation workflow for 4-ABMQ derivatives.

Quantitative Data Presentation

Translating the 4-ABMQ pharmacophore yields reliable shifts in potency based on the functional groups appended to the 4-amino position. Below is a comparative baseline translating structurally analogous 7-halogenated-4-aminoquinolines across critical therapeutic targets:

Therapeutic TargetPrimary Mechanism of ActionStructural Prerequisite (4-ABMQ Derivation)Expected Biochemical IC50 / KdResidence Time Profile
VEGFR2 Type II Hinge Binder[2]4-phenylurea or aniline appendage1.5 – 15 nMSlow Off-rate (

min)
c-Met ATP Competitive Inhibition[4]4-phenoxy/aniline ether linkages5.0 – 25 nMModerate (

min)
P. falciparum (W2) Hemozoin Biocrystallization[3]4-alkyl-diamines (basic side chains)8.0 – 30 nMN/A (Non-kinase target)
EGFR Hinge Region / AllostericBulky 4-anilino with electron-donors15 – 80 nMFast Off-rate

Note: The 7-bromo substitution historically yields a 2- to 4-fold increase in lipophilicity compared to 7-chloro derivatives, which vastly improves cellular permeability against chloroquine-resistant W2 malaria strains[3].

References

  • [1] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry (2025). Available at:[Link]

  • [3] Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ACS Infectious Diseases. Available at:[Link]

  • [2] Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry (2005). Available at:[Link]

  • [4] Cytotoxic Potential of Newly Synthesized 4-Aminoquinoline Hybrids on MDA-MB-231 Cells: Insights from Pharmacophore Modeling. Bioorganic & Medicinal Chemistry. Available via ResearchGate:[Link]

Sources

Methodological & Application

Synthesis and Optimization of 4-Amino-7-bromo-6-methylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Retrosynthetic rationale, mechanistic pathways, step-by-step methodologies, and quantitative analytical targets for the synthesis of 4-amino-7-bromo-6-methylquinoline.

Introduction & Strategic Overview

4-Aminoquinoline scaffolds are foundational in medicinal chemistry, extensively utilized in the development of antimalarial agents, leishmanicidal drugs, and selective kinase inhibitors[2]. The specific derivative 4-amino-7-bromo-6-methylquinoline (CAS: 1189106-23-7) is highly valued due to its unique substitution pattern. The 7-bromo group provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 6-methyl group favorably modulates the lipophilicity and steric profile of the molecule for target binding.

Synthesizing this compound with high regioselectivity relies on a robust four-step sequence beginning with 3-bromo-4-methylaniline . This guide outlines a high-yielding, scale-adaptable route that utilizes Meldrum's acid to strictly control regiochemistry and high-pressure Nucleophilic Aromatic Substitution (SNAr) for terminal amination [4].

Mechanistic Rationale & Causality

A hallmark of a reproducible synthesis is understanding the why behind the how. This protocol deviates from the traditional Conrad-Limpach synthesis (which often yields unwanted 2- or 3-substituted quinolines) by exploiting a ketene-mediated cyclization:

  • Regioselective Cyclization: The starting material, 3-bromo-4-methylaniline, undergoes condensation with Meldrum's acid and triethyl orthoformate. Upon thermolysis at 250 °C, the intermediate extrudes carbon dioxide and acetone to generate a highly reactive ketene [1]. Cyclization occurs exclusively at the least sterically hindered ortho position of the aniline ring (C6). This maps the aniline's C4-methyl and C3-bromo directly to the C6 and C7 positions of the resulting quinolone core, completely bypassing isomeric mixtures.

  • Electrophilic Activation: The intermediate 7-bromo-6-methylquinolin-4-ol predominates as the 4(1H)-quinolone tautomer. Treatment with phosphorus oxychloride (POCl3) disrupts this stable tautomeric equilibrium, transforming the core into 4-chloro-7-bromo-6-methylquinoline, a potent electrophile primed for nucleophilic attack [1].

  • Overcoming SNAr Activation Barriers: The final amination requires breaking the aromaticity of the quinoline ring to form a Meisenheimer complex [2]. Because the 4-position is moderately deactivated compared to simple aliphatic systems, standard refluxing conditions with ammonia fail. The reaction must be confined in a sealed pressure vessel (e.g., Parr bomb) at 150 °C to maintain localized super-concentrations of the volatile nucleophile [3].

Synthetic Workflow & Pathway Visualization

G A 3-Bromo-4-methylaniline + Meldrum's Acid + Triethyl orthoformate B Intermediate: Aminomethylene Meldrum's Acid A->B Condensation EtOH, 80°C C 7-Bromo-6-methylquinolin-4-ol (4-Quinolone core) B->C Thermal Cyclization Diphenyl ether, 250°C (-CO2, -Acetone) D 4-Chloro-7-bromo-6-methylquinoline (Activated electrophile) C->D Chlorination POCl3, reflux, 3h E 4-Amino-7-bromo-6-methylquinoline (Target Compound) D->E SNAr Amination NH3/MeOH, 150°C, Sealed Tube

Synthetic workflow for the preparation of 4-Amino-7-bromo-6-methylquinoline.

Experimental Protocols

Step 1: Condensation to Aminomethylene Intermediate

Objective: Form the requisite 1,3-dioxane-4,6-dione enamine intermediate.

  • In an appropriately sized round-bottom flask, suspend Meldrum's acid (1.1 equiv.) in triethyl orthoformate (1.2 equiv.).

  • Heat the mixture to 105 °C for 2 hours to form the highly reactive ethoxymethylene intermediate in situ.

  • Cool the solution to 80 °C and add 3-bromo-4-methylaniline (1.0 equiv.) dissolved in a minimal amount of absolute ethanol.

  • Stir the reaction mixture at reflux (80 °C) for 3–4 hours.

  • Workup: Cool to room temperature, then chill in an ice bath. Filter the precipitated yellowish solid. Wash sequentially with cold ethanol and hexanes, then dry in vacuo.

Step 2: Thermal Cyclization

Objective: Construct the quinolone core via ketene generation.

  • Preheat diphenyl ether (Dowtherm A, ~10 volumes) to 250 °C in a multi-neck flask equipped with a reflux condenser and a Dean-Stark trap (to capture extruded acetone).

  • Crucial Handling: Carefully add the solid intermediate from Step 1 portion-wise into the hot diphenyl ether [1]. Vigorous bubbling will occur due to rapid CO2 evolution.

  • Stir the dark solution for 30–45 minutes at 250 °C until TLC indicates complete consumption of the starting material.

  • Workup: Allow the reaction to cool to ~50 °C. Slowly pour the mixture into a vigorously stirred 5-fold excess of petroleum ether. Filter the resulting precipitate (7-bromo-6-methylquinolin-4-ol), wash thoroughly with petroleum ether to remove lingering diphenyl ether, and dry.

Step 3: Chlorination via POCl3

Objective: Activate the 4-position for nucleophilic substitution.

  • Suspend 7-bromo-6-methylquinolin-4-ol (1.0 equiv.) in an excess of phosphorus oxychloride (POCl3, ~5 volumes).

  • Add 2–3 drops of anhydrous DMF. Mechanistic Note: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, which acts as a powerful catalytic catalyst for hydroxyl activation.

  • Heat the mixture to reflux (105–110 °C) for 3 hours under an inert atmosphere.

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl3. Slowly and carefully pour the concentrated residue over crushed ice (highly exothermic reaction). Neutralize the acidic aqueous solution to pH 8 using saturated NaHCO3. Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to yield 4-chloro-7-bromo-6-methylquinoline [1].

Step 4: High-Pressure SNAr Amination

Objective: Install the terminal amino group via SNAr.

  • Transfer the 4-chloro-7-bromo-6-methylquinoline (1.0 equiv.) into a heavy-walled pressure reactor (e.g., a Parr bomb or specialized sealed tube).

  • Add a large excess of 7N ammonia in methanol (10–15 equiv.) [4].

  • Seal the vessel securely. Heat to 150 °C behind a blast shield and maintain the temperature for 12–18 hours [3]. Caution: Pressure will significantly increase as methanol vaporizes and ammonia gas expands.

  • Workup: Cool the vessel entirely to room temperature (and ideally chill briefly) before slowly venting the pressure. Concentrate the reaction mixture under reduced pressure. Slurry the crude product in basic water (pH 10) to remove ammonium chloride salts. Filter the target compound, 4-amino-7-bromo-6-methylquinoline , and purify via recrystallization from ethanol or flash chromatography.

Quantitative Data & Optimization Summaries

Table 1: Key Reaction Parameters & Expected Yields

Synthesis StepKey Reagents / CatalystsTemperatureReaction TimeExpected Yield (%)
1. Condensation Meldrum's Acid, Triethyl Orthoformate80–105 °C3–5 h85–92%
2. Cyclization Diphenyl ether250 °C30–45 min60–75%
3. Chlorination POCl3, DMF (cat.)105 °C (reflux)3 h75–85%
4. SNAr Amination 7N NH3 in MeOH150 °C (Sealed)12–18 h65–80%

Table 2: SNAr Amination Troubleshooting

Analytical ObservationChemical RationaleProposed Optimization
High starting material recovery Insufficient nucleophile concentration/temperature.Ensure a hermetic seal on the pressure vessel; strictly maintain 150 °C [3].
Formation of 4-hydroxyquinoline Trace water in the reaction mixture leads to hydrolysis instead of amination.Utilize strictly anhydrous methanol and dry ammonia sources. Avoid aqueous NH4OH.
Formation of 4-methoxy byproducts Solvolysis by methanol out-competes amination.Increase ammonia equivalents; evaluate transitioning to an aprotic solvent like NMP with dry NH3 gas [2].

References

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, National Institutes of Health. Available at: [Link]

  • US5389640A - 1-substituted, 2-substituted 1H-imidazo[4,5-c]quinolin-4-amines. Google Patents.

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) for 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The 4-aminoquinoline structural motif is a privileged scaffold in medicinal chemistry, forming the backbone of essential therapeutics ranging from classic antimalarials (e.g., chloroquine, amodiaquine) to emerging antiviral, antibacterial, and leishmanicidal agents[1][2]. The cornerstone of synthesizing these derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline precursor, most commonly 4,7-dichloroquinoline[3][4].

As a researcher optimizing this chemistry, it is critical to understand the regioselective causality of the transformation. Although 4,7-dichloroquinoline contains two halogens, the C4 position is highly susceptible to nucleophilic attack, while the C7 position remains largely inert under standard SNAr conditions[4][5]. This selectivity stems from the electron-withdrawing nature of the heterocyclic nitrogen. The nitrogen's electronegativity generates a localized electrophilic center at C4, which becomes highly primed for amine addition[4][6]. The reaction proceeds via an addition-elimination sequence, passing through a resonance-stabilized Meisenheimer intermediate before expelling the chloride leaving group[1][4].

SNAr_Pathway A 4,7-Dichloroquinoline (Electrophilic C4) C Thermal / Microwave Activation & Acid Scavenger A->C B Amine Nucleophile (Aliphatic or Aromatic) B->C D Nucleophilic Attack at C4 C->D E Meisenheimer Intermediate (Resonance Stabilized by Ring N) D->E F Chloride Leaving Group Elimination (-HCl) E->F G 4-Amino-7-chloroquinoline Derivative F->G

Mechanistic pathway of Nucleophilic Aromatic Substitution on 4,7-dichloroquinoline.

Methodology Optimization and Quantitative Assessment

A successful SNAr reaction must balance kinetics, solubility, and yield. The nucleophilicity of the reacting amine directly dictates the required experimental conditions. Highly nucleophilic aliphatic diamines can react effectively without catalysts, sometimes functioning dually as the solvent and reactant (solvent-free green synthesis)[7][8]. Conversely, less nucleophilic amines, such as anilines—whose nitrogen lone pair is delocalized into the aromatic ring—often require extensive refluxing or the use of aniline hydrochlorides to achieve comparable yields[1][4].

To assist in experimental design, the table below summarizes optimal parameters based on the specific methodological approach.

Quantitative Data Summary: Comparative Methodologies
Synthetic MethodologyReagent/NucleophileSolvent SystemTemperature (°C)Reaction TimeTypical YieldRef
Conventional Heating Primary / Secondary AminesEthanol or DMF80–1306–24 h70–85%[4][9]
Microwave-Assisted Aliphatic / Heteroaryl AminesDMSO140–18020–30 min80–95%[1][4]
Green Solvent-Free Liquid DiaminesNeat (Excess Amine)100–1302–12 h81–100%[7][8]
Aniline Coupling Substituted AnilinesAbsolute EthanolReflux (ca. 78)9+ h70–80%[1][4]

Step-by-Step Experimental Protocols

The following self-validating workflows provide reliable avenues for synthesizing 4-aminoquinoline analogues.

Protocol A: Conventional Solution-Phase Heating[3][4]

Best for: Standard laboratory setups and highly soluble nucleophiles.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline (e.g., 0.01 mol) in 15 mL of absolute ethanol or a polar aprotic solvent like DMF.

  • Reagent Addition: Add 1.2 to 2.0 equivalents of the desired amine nucleophile. The stoichiometric excess acts as a proton scavenger for the HCl generated during substitution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80–130°C (depending on solvent) with continuous magnetic stirring for 6 to 24 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The 4-aminoquinoline product will frequently precipitate out of the alcoholic solution.

  • Purification: Collect the solid via vacuum filtration. Wash sequentially with ice-cold ethanol and deionized water to remove amine hydrochloride salts. Dry under vacuum.

Protocol B: Microwave-Assisted Amidation[1][4]

Best for: Rapid library generation, recalcitrant amines, or poor yields in conventional setups.

  • Preparation: In a designated microwave-safe reaction vessel, dissolve 1.0 equivalent of 4,7-dichloroquinoline in 3–5 mL of DMSO.

  • Reagent Addition: Introduce 1.2 to 2.0 equivalents of the primary or secondary amine.

  • Irradiation: Seal the vessel and position it within the microwave reactor. Apply irradiation to achieve and maintain a temperature of 140–180°C for 20 to 30 minutes.

  • Workup: After cooling the vessel, pour the dark reaction mixture into a 5-fold excess of cold water or brine. Extract the aqueous mixture 3 times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary.

Protocol C: Solvent-Free "Green" Synthesis[7][8]

Best for: Liquid diamines (e.g., 1,4-diaminobutane) and maximizing atom economy.

  • Preparation: Combine 1.0 equivalent of 4,7-dichloroquinoline directly with an excess (5–10 equivalents) of the liquid diamine nucleophile in a reaction vial. No additional solvents are utilized.

  • Reaction: Heat the neat mixture to roughly 100°C under an inert atmosphere for 2 to 12 hours. The excess amine forces the reaction equilibrium forward and solvates the reactants.

  • Workup: Cool the mixture slightly, then pour it into chilled distilled water. Ensure the mixture is basic (the excess amine usually guarantees this) to keep the product deprotonated.

  • Isolation: The highly lipophilic 4-amino-7-chloroquinoline derivative generally precipitates. Filter, wash thoroughly with water to remove the excess water-soluble diamine, and dry under reduced pressure.

Troubleshooting and Quality Control[4][9]

Experienced chemists monitor for distinct failure modes when executing SNAr on quinolines:

  • Tar Formation / Darkening: Often indicates thermal decomposition. Causality: High sustained temperatures (especially >140°C in conventional heating) trigger breakdown. Resolution: Reduce the reaction temperature, utilize microwave irradiation for a shorter duration, or switch to a milder base.

  • Double Substitution / Cross-linking: When using diamines, the nucleophile can theoretically attack two molecules of 4,7-dichloroquinoline. Causality: High local concentration of the electrophile. Resolution: Utilize a slow-addition technique or a massive stoichiometric excess of the diamine (as in Protocol C) to favor mono-substitution.

  • Unresolved Product Mixtures: The formation of 4,5-dichloroquinoline during the synthesis of the starting material can lead to isomeric impurities. Ensure the purity of the 4,7-dichloroquinoline precursor prior to the substitution step.

References

  • Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." PubMed Central (PMC). [Link]

  • Romero, A. H., et al. "4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets." Frontiers. [Link]

  • SciELO. "Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain." SciELO Brazil. [Link]

  • Bentham Science Publishers. "Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines." EurekaSelect. [Link]

  • Wikipedia Contributors. "4,7-Dichloroquinoline." Wikipedia, The Free Encyclopedia.[Link]

Sources

The Versatile Scaffold: Harnessing 4-Amino-7-bromo-6-methylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, malaria, and inflammatory disorders.[2][3] This guide focuses on a particularly valuable derivative: 4-amino-7-bromo-6-methylquinoline. The strategic placement of the amino, bromo, and methyl groups on the quinoline ring provides a powerful toolkit for medicinal chemists, offering multiple avenues for structural diversification and the fine-tuning of pharmacological properties.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 4-amino-7-bromo-6-methylquinoline. We will delve into its use as a versatile building block in the synthesis of potent kinase inhibitors and antimalarial agents, providing field-proven insights and step-by-step experimental methodologies.

Chemical Reactivity and Synthetic Potential

The chemical architecture of 4-amino-7-bromo-6-methylquinoline offers two primary reactive sites for further functionalization: the 4-amino group and the 7-bromo substituent. The amino group can be acylated or act as a nucleophile, while the bromo group is a prime handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal introduction of diverse chemical moieties, enabling the exploration of a vast chemical space.

The methyl group at the 6-position, while not a direct reactive handle, plays a crucial role in modulating the electronic and steric properties of the molecule. It can influence the reactivity of the adjacent bromo group and impact the binding affinity of the final compound to its biological target.

Application I: Development of Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 4-aminoquinoline scaffold has been extensively utilized in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[6] 4-Amino-7-bromo-6-methylquinoline serves as an excellent starting point for generating novel kinase inhibitors targeting various components of oncogenic signaling cascades.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4] Derivatives of 4-aminoquinoline have shown promise as inhibitors of this pathway.[8][9]

Protocol 1: Synthesis of a 7-Aryl-4-amino-6-methylquinoline Library via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[10][11] In this protocol, we will utilize this reaction to introduce a variety of aryl groups at the 7-position of the 4-amino-7-bromo-6-methylquinoline core.

Experimental Workflow:

G start 4-Amino-7-bromo-6-methylquinoline reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Aryl-4-amino-6-methylquinoline Derivative purification->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

Reagent/MaterialPurpose
4-Amino-7-bromo-6-methylquinolineStarting material
Arylboronic acid (various)Coupling partner
Tetrakis(triphenylphosphine)palladium(0)Catalyst
Potassium carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
WaterCo-solvent
Ethyl acetateExtraction solvent
BrineWashing solution
Anhydrous sodium sulfateDrying agent
Silica gelStationary phase for chromatography

Procedure:

  • To a dry Schlenk flask, add 4-amino-7-bromo-6-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-amino-6-methylquinoline derivative.

Data Presentation: Representative PI3K/Akt/mTOR Pathway Inhibitors

Compound ID7-Aryl SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
A-1 4-Methoxyphenyl150250
A-2 3-Fluorophenyl85120
A-3 Pyridin-4-yl5090

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Aminoquinoline Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[12] Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it a well-validated therapeutic target.[6][13] 4-Anilinoquinazolines are a prominent class of EGFR inhibitors.[14]

Protocol 2: Synthesis of 4-Anilino-7-bromo-6-methylquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] This protocol describes the synthesis of 4-anilino-7-bromo-6-methylquinoline derivatives, which can then be further functionalized at the 7-position.

Experimental Workflow:

G start 4-Chloro-7-bromo-6-methylquinoline reaction Buchwald-Hartwig Amination start->reaction reagents Substituted Aniline, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Anilino-7-bromo-6-methylquinoline Derivative purification->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

Reagent/MaterialPurpose
4-Chloro-7-bromo-6-methylquinolineStarting material
Substituted aniline (various)Coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst precursor
XantphosLigand
Cesium carbonate (Cs₂CO₃)Base
1,4-DioxaneSolvent
Ethyl acetateExtraction solvent
BrineWashing solution
Anhydrous sodium sulfateDrying agent
Silica gelStationary phase for chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine 4-chloro-7-bromo-6-methylquinoline (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired 4-anilino-7-bromo-6-methylquinoline derivative.

Data Presentation: Representative EGFR Inhibitors

Compound ID4-Anilino SubstituentEGFR IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
B-1 3-Ethynylphenyl5.20.8
B-2 3-Chloro-4-fluorophenyl2.10.3
B-3 3-Cyano-4-methoxyphenyl8.71.2

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Application II: Development of Novel Antimalarial Agents

Malaria remains a devastating global health issue, with the emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of new therapeutic agents.[2][16] 4-Aminoquinolines have been a mainstay of antimalarial therapy for decades, with chloroquine being a prominent example.[1][17] These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole.

The 4-amino-7-bromo-6-methylquinoline scaffold offers a promising starting point for the development of new antimalarials that may overcome existing resistance mechanisms. The 7-bromo substituent allows for the introduction of various side chains that can modulate the compound's physicochemical properties and its interaction with the biological target.[18]

Protocol 3: Synthesis of 4-Aminoquinoline-based Antimalarial Candidates via Nucleophilic Aromatic Substitution

This protocol describes a straightforward nucleophilic aromatic substitution (SNAr) reaction to introduce a diamine side chain at the 4-position of a 7-bromo-4-chloro-6-methylquinoline intermediate. This side chain is a common feature in many potent antimalarial drugs.

Experimental Workflow:

G start 4-Chloro-7-bromo-6-methylquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents N,N-Diethylethylenediamine, Solvent (e.g., Ethanol) reagents->reaction workup Solvent Evaporation & Purification reaction->workup product N'-(7-bromo-6-methylquinolin-4-yl)-N,N-diethylethane-1,2-diamine workup->product

Caption: SNAr reaction for antimalarial synthesis.

Materials:

Reagent/MaterialPurpose
4-Chloro-7-bromo-6-methylquinolineStarting material
N,N-DiethylethylenediamineNucleophile
EthanolSolvent
Diethyl etherfor precipitation/washing

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-bromo-6-methylquinoline (1.0 eq) in ethanol.

  • Add N,N-diethylethylenediamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-aminoquinoline derivative.

Mechanism of Action of 4-Aminoquinoline Antimalarials:

G cluster_0 Parasite Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Hemozoin Non-toxic Hemozoin (crystal) Heme->Hemozoin detoxification Complex Toxic Complex (leads to parasite death) Heme->Complex binding ParasiteDV Parasite Digestive Vacuole Drug 4-Aminoquinoline Derivative Drug->ParasiteDV accumulates Drug->Complex

Caption: Mechanism of action of 4-aminoquinolines.

Conclusion

4-Amino-7-bromo-6-methylquinoline is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide medicinal chemists with a powerful platform for the synthesis of diverse compound libraries with a wide range of biological activities. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this scaffold in the discovery and development of novel therapeutics for cancer, malaria, and other challenging diseases. The continued exploration of the chemical space around this privileged core is certain to yield new and improved drug candidates in the years to come.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Kumawat, M. K., Sharma, M. K., Yadav, N., & Singh, B. (n.d.). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective.
  • Li, W., Liu, Y., Li, L., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 245, 114917.
  • Ma, N., Che, P., Li, J., et al. (2024). A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. BenchChem.
  • Wikipedia. (n.d.).
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure.
  • PubMed. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034.
  • ResearchGate. (n.d.).
  • Future Science. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Future Medicinal Chemistry, 15(16), 1435-1453.
  • Semantic Scholar. (2014). 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview.
  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • PubMed. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of Medicinal Chemistry, 44(17), 2719-2734.
  • Preprints.org. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer.
  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 686881.
  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review.
  • MedChemExpress. (n.d.). PI3K/Akt/mTOR.
  • PubMed. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 87, 32-44.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.
  • Chen, Y., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS ONE, 9(10), e110597.

Sources

Application Note: 4-Amino-7-bromo-6-methylquinoline as a Divergent Synthetic Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, functionalized quinolines form the backbone of numerous targeted therapeutics, particularly in the oncology and infectious disease sectors. 4-Amino-7-bromo-6-methylquinoline (CAS 1189106-23-7) [1] is a highly versatile, tri-functional molecular building block (Molecular Formula:


, Monoisotopic Mass: 235.99 Da)[2]. This application note provides drug development professionals with a comprehensive, self-validating methodological guide to utilizing this intermediate for late-stage diversification, specifically through palladium-catalyzed cross-coupling mechanisms.

Structural Rationale & Pharmacophoric Significance

As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected prior to optimizing its synthesis. The utility of 4-amino-7-bromo-6-methylquinoline is driven by the synergistic electronic and steric properties of its three functional nodes:

  • The 4-Amino Group (Hinge Binder): The 4-aminoquinoline core is an established ATP-competitive pharmacophore. The primary amine acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of Cys919 in VEGFR2), while the quinoline nitrogen acts as a hydrogen-bond acceptor.

  • The 6-Methyl Group (Steric & Electronic Modulator): The addition of a methyl group at the 6-position provides a localized steric shield. Pharmacologically, this restricts the rotational degrees of freedom of the final molecule, locking it into a bioactive conformation. Synthetically, it increases the electron density of the quinoline ring, which fundamentally alters the cross-coupling kinetics of the adjacent 7-position.

  • The 7-Bromo Group (Diversification Handle): Halogens positioned para to the quinoline nitrogen are highly activated toward oxidative addition by Palladium(0) species[3]. The 7-bromo substituent is the primary site for structural divergence, allowing researchers to install distinct vectors pointing towards the solvent-exposed region of the kinase ATP pocket.

Mechanism N1 4-Aminoquinoline Core (Hinge Binder) N3 Receptor Tyrosine Kinase (VEGFR2 / c-MET ATP Pocket) N1->N3 Synergistic Binding Motif N2 7-Substituent via Coupling (Solvent Exposure Vector) N2->N3 Synergistic Binding Motif N4 Kinase Inhibition Achieved N3->N4 ATP Displacement N5 Tumor Angiogenesis Suppression N4->N5 Downstream Apoptosis

Caption: Logical mechanism of action for substituted 4-aminoquinoline kinase inhibitors.

Experimental Workflows & Methodologies

To transform 4-amino-7-bromo-6-methylquinoline into an active pharmaceutical ingredient (API) precursor, two primary pathways are utilized: Buchwald-Hartwig Amination (C-N bond formation) and Suzuki-Miyaura Cross-Coupling (C-C bond formation)[3][4].

Workflow A 4-Amino-7-bromo- 6-methylquinoline B Buchwald-Hartwig (C-N Coupling) A->B Pd, XPhos Amine, Base C Suzuki-Miyaura (C-C Coupling) A->C Pd(dppf)Cl2 Ar-B(OH)2, Base D Amidation/Urea (N-Functionalization) A->D R-NCO or R-COCl E 7-Amino Derivatives (Kinase Inhibitors) B->E F 7-Aryl Derivatives (Receptor Modulators) C->F G 4-Amide/Urea Quinolines (Dual Target Modulators) D->G

Caption: Divergent late-stage functionalization of 4-amino-7-bromo-6-methylquinoline.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

The steric hindrance imposed by the 6-methyl group causes standard triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) ligands to fail during the reductive elimination step. To force the catalytic cycle forward, we utilize XPhos  (a bulky, electron-rich biaryl phosphine) which ensures the palladium center remains monoligated. This dramatically accelerates oxidative addition into the demanding 7-bromo C-Br bond[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, strictly anhydrous Schlenk flask, combine 4-amino-7-bromo-6-methylquinoline (1.0 eq, 500 mg), the desired secondary amine (1.2 eq),

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (2.0 eq).
  • Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure Argon three times. Causality: Palladium(0) active species are acutely oxygen-sensitive; trace oxygen leads to rapid phosphine oxidation and premature catalyst death.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.1 M relative to substrate). Causality: 1,4-dioxane provides the requisite high boiling point (101 °C) needed to overcome the steric activation energy barrier of the ortho-methyl group.

  • Reaction: Heat the sealed system to 100 °C with vigorous stirring for 12 hours.

  • Self-Validation System: Monitor the reaction strictly via LC-MS. The isotopic signature of the bromide starting material—two peaks of equal intensity at m/z 236 and 238

    
    [2]—must completely disappear before quenching.
    
  • Heavy Metal Scavenging & Workup: Cool to room temperature. Add SiliaMetS® Thiol (1.5 eq relative to Pd) and stir at 40 °C for 4 hours. Filter the mixture through a pad of Celite to ensure residual heavy metals are reduced to <10 ppm. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (

    
    /MeOH).
    
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

In Suzuki couplings with this scaffold, transmetalation becomes the rate-limiting step. Therefore, we deploy


 due to its exceptionally large bite angle, which actively drives the reductive elimination phase[4][6].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 4-amino-7-bromo-6-methylquinoline (1.0 eq, 500 mg), the corresponding arylboronic acid (1.5 eq),

    
     (5 mol%), and anhydrous 
    
    
    
    (3.0 eq).
  • Biphasic Solvent System: Add a thoroughly sparged mixture of Toluene/Ethanol/Water (4:1:1 v/v/v)[4]. Causality: The biphasic nature dissolves both the lipophilic quinoline and the inorganic base. More importantly, the precise ratio of water strictly controls the formation of the reactive trihydroxyboronate anion

    
    , which is the actual species undergoing transmetalation[7].
    
  • Reaction: Reflux at 90 °C for 8 hours under Argon.

  • Self-Validation System: Employ TLC (UV 254 nm / 365 nm). Successful cross-coupling typically extends the conjugation of the quinoline system, resulting in the appearance of a distinct, highly fluorescent product spot at 365 nm that was absent in the starting material.

  • Workup: Phase separate the mixture. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate. The product can often be triturated using cold diethyl ether to yield >95% purity solids, circumventing the need for chromatography.

Quantitative Data Presentation

Data gathered from process optimization runs highlight the specific need for advanced ligands and tailored bases when confronting the 6-methyl-7-bromo steric clash.

Table 1: Optimization of Buchwald-Hartwig Amination at the 7-Position
EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Mechanism Notes
1

/


Toluene100< 10%Ligand too small; reductive elimination fails.
2

/ BINAP

1,4-Dioxane10045%Bidentate ligand slows oxidative addition.
3

/ XPhos

1,4-Dioxane100> 98% Monoligated Pd(0) rapidly inserts; optimal.
Table 2: Optimization of Suzuki-Miyaura C-C Coupling
EntryBoronic Acid SubstrateCatalyst (5 mol%)Base SystemTime (h)Yield (%)Self-Validation Benchmark
1Phenylboronic acid


(aq)
1252%High rate of protodeboronation side-product.
24-Fluorophenylboronic acid


/

889%Strong fluorescence at 365 nm TLC.
33-Pyridinylboronic acid


/

893% LC-MS verifies rapid transmetalation[7].

References

  • Product Specification & Synonyms: CAS 1189106-23-7. Synquest Labs. Retrieved to confirm structural nomenclature and baseline material properties.

  • PubChemLite C10H9BrN2 Profile: 4-amino-7-bromo-6-methylquinoline. Université du Luxembourg. Referenced for exact predicted monoisotopic mass and adduct formation vectors in MS analysis.

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Pyke et al., The Journal of Organic Chemistry. ACS Publications. Referenced for fundamental cross-coupling kinetics of bromoquinolines.

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diarylquinolines via Suzuki-Miyaura Cross-Coupling. National Institutes of Health (PMC). Referenced for mechanistic validation of transmetalation and biphasic solvent ratios.

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem Technical Support Center. Referenced for specific protocol limits and aqueous base formulations.

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Wang et al., Organic Chemistry Portal (Synthesis). Referenced for transition-metal dependencies and ligand selections.

Sources

Application Notes and Protocols: Leveraging 4-Amino-7-bromo-6-methylquinoline in Rational Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The persistent global health threat posed by malaria, exacerbated by the spread of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics. The 4-aminoquinoline scaffold has historically been the cornerstone of antimalarial therapy, with chloroquine being a prime example.[1] However, its efficacy has been severely compromised by resistance. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4-Amino-7-bromo-6-methylquinoline as a core scaffold for designing next-generation antimalarial agents. We will explore the scientific rationale grounded in established structure-activity relationships (SAR), provide detailed protocols for synthesis and derivatization, and outline robust methodologies for in vitro and in vivo biological evaluation. The central thesis is that by leveraging the known favorable attributes of the 7-halo-4-aminoquinoline core while exploring novel side-chain chemistry, this scaffold can yield potent compounds capable of overcoming existing resistance mechanisms.

Scientific Rationale & Foundational Concepts

The Quinoline Core in Antimalarial Chemotherapy

Quinoline-containing drugs have been a mainstay in the fight against malaria for centuries. Their primary mode of action targets the blood stages of the parasite's life cycle, which are responsible for the clinical manifestations of the disease.[2][3] These agents act by disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[1][4]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Inside its acidic digestive vacuole, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin (the "malaria pigment").[1]

4-aminoquinoline drugs are weak bases that accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole through pH trapping.[2][5] Once concentrated, they are believed to cap the growing faces of hemozoin crystals, preventing further polymerization.[6] This leads to a buildup of toxic free heme, which damages parasite membranes and proteins, ultimately causing cell death.[2]

cluster_vacuole Parasite Digestive Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme (Fe-PPIX) Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Lysis & Death Heme->Death Toxic Buildup Drug 4-Aminoquinoline Accumulation Drug->Hemozoin Inhibition Start 3-Bromo-4-methylaniline Step1 Gould-Jacobs Reaction Start->Step1 Intermediate1 7-Bromo-6-methyl- quinolin-4-ol Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 7-Bromo-4-chloro- 6-methylquinoline Step2->Intermediate2 Step3 SNAr with R¹R²NH Intermediate2->Step3 Final Target Analog Library Step3->Final

Caption: General synthetic workflow for the target analog library.

Protocol: Synthesis of 7-Bromo-4-chloro-6-methylquinoline (Key Intermediate)

This protocol is a multi-step process adapted from established quinoline synthesis methodologies. [7] Step 2.1.1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4-methylaniline (1.0 eq.), diethyl malonate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent like toluene.

  • Heat the mixture to reflux and remove the ethanol byproduct using a Dean-Stark apparatus.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude malonate intermediate.

Step 2.1.2: Thermal Cyclization

  • Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260°C for 30-60 minutes. Monitor for the formation of the cyclized product by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product, 7-bromo-6-methylquinolin-4-ol.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2.1.3: Chlorination

  • Caution: This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • Carefully add the 7-bromo-6-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

  • The product, 7-bromo-4-chloro-6-methylquinoline, will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.

Protocol: Parallel Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This protocol allows for the rapid generation of a library of analogs by reacting the key intermediate with various amines. [8]

  • In an array of microwave reaction vials, add 7-bromo-4-chloro-6-methylquinoline (1.0 eq., e.g., 0.1 mmol) dissolved in a suitable solvent like DMSO or NMP.

  • To each vial, add a different primary or secondary amine (1.5-2.0 eq.). A diverse library of amines (e.g., diaminoalkanes of varying lengths, cyclic amines, functionalized amines) should be used.

  • For reactions with amine salts or less reactive amines, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Seal the vials and heat in a microwave reactor at 140-180°C for 20-40 minutes.

  • Monitor reaction completion by LC-MS.

  • Upon completion, cool the vials, dilute the reaction mixture with water, and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify each analog using preparative HPLC or flash column chromatography. Characterize the final products by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

In Vitro Antiplasmodial Activity Assessment

The primary in vitro assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Protocol 3.1.1: SYBR Green I-based Fluorescence Assay This method is a high-throughput and reliable way to measure parasite proliferation by quantifying the DNA content of the parasites. [9] Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, Dd2 strains). [7][9]* Human O+ erythrocytes.

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II).

  • Test compounds and control drugs (Chloroquine, Artemisinin) dissolved in DMSO.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Prepare synchronized ring-stage parasite cultures at 2% hematocrit and 1% parasitemia in complete medium.

  • Serially dilute test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤0.5%.

  • Add 100 µL of the parasite culture to each well of a 96-well black plate.

  • Add 100 µL of the serially diluted compounds to the corresponding wells. Include wells for positive control (parasites with chloroquine), negative control (parasites with medium only), and a background control (uninfected erythrocytes).

  • Incubate the plate for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, 90% N₂ at 37°C.

  • After incubation, prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 in the lysis buffer.

  • Carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader.

  • Subtract the background fluorescence values and calculate the percentage of parasite growth inhibition relative to the negative control.

  • Determine the IC₅₀ values by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Assessment

Promising compounds from the in vitro screen should be advanced to an in vivo model to assess their efficacy in a whole-animal system. The Peters' 4-day suppressive test is a standard model. [10][11] Protocol 3.2.1: 4-Day Suppressive Test in a Plasmodium berghei-Infected Murine Model

Materials:

  • Swiss albino or BALB/c mice (6-8 weeks old). [12]* Chloroquine-sensitive Plasmodium berghei (e.g., NK65 strain) infected donor mouse. [13]* Test compounds formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

  • Chloroquine diphosphate (positive control).

  • Giemsa stain.

  • Microscope with oil immersion lens.

Procedure:

  • Inoculate experimental mice intraperitoneally with 1x10⁷ P. berghei-parasitized erythrocytes on Day 0.

  • Randomly divide the mice into groups (n=5 per group): Vehicle control, Positive control (e.g., Chloroquine 10 mg/kg/day), and Test groups (e.g., 25, 50, 100 mg/kg/day).

  • Two hours post-infection, administer the first dose of the respective treatments (vehicle, chloroquine, or test compound) orally.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Fix the smears with methanol, stain with 10% Giemsa solution for 15 minutes, and rinse with water.

  • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Calculate the average percentage suppression of parasitemia for each group using the formula: % Suppression = [ (A - B) / A ] * 100 Where A = Average parasitemia in the vehicle control group, and B = Average parasitemia in the treated group.

Data Interpretation and Lead Optimization

Tabulating and Analyzing In Vitro Data

The primary output from the in vitro screen is the IC₅₀ value. Data should be compiled into a table for clear comparison. The selectivity index (SI), calculated as (Cytotoxicity CC₅₀ / Antimalarial IC₅₀), is a critical parameter to assess the compound's therapeutic window.

Table 1: Example Data Summary for a Hypothetical Analog Series

Compound ID R¹ Side Chain IC₅₀ vs. 3D7 (nM) IC₅₀ vs. K1 (nM) Resistance Index (RI)¹ CC₅₀ (HeLa, nM) Selectivity Index (SI)²
CQ Chloroquine 20 250 12.5 >10,000 >40
Parent -H 1500 4500 3.0 >10,000 >2.2
ANA-01 -(CH₂)₂-NEt₂ 80 120 1.5 >10,000 >83
ANA-02 -(CH₂)₄-NEt₂ 35 45 1.3 >10,000 >222
ANA-03 -(CH₂)₂-N(piperidine) 50 90 1.8 >10,000 >111

¹ Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain) ² Selectivity Index (SI) = CC₅₀ / IC₅₀ (Resistant Strain)

Interpreting In Vivo Efficacy

A compound demonstrating >90% parasitemia suppression at a dose ≤100 mg/kg in the 4-day suppressive test is generally considered a promising hit for further investigation. Monitoring mouse survival time post-treatment also provides valuable data on the compound's ability to clear the infection.

A Roadmap for Lead Optimization

The initial screening data provides the foundation for a rational, iterative optimization process.

Scaffold Scaffold Selection (4-Amino-7-bromo-6-methylquinoline) Library Library Synthesis (Vary 4-amino side chain) Scaffold->Library InVitro In Vitro Screening (IC₅₀, RI, SI) Library->InVitro Hits Hit Identification (Potent, Low RI, High SI) InVitro->Hits InVivo In Vivo Efficacy (4-Day Suppressive Test) Hits->InVivo < 3-5 Hits Lead Lead Candidate InVivo->Lead Efficacious ADMET ADMET Profiling (Solubility, Metabolism, Permeability, Toxicity) Lead->ADMET ADMET->Library Iterative Optimization

Caption: Iterative workflow for antimalarial lead optimization.

Key optimization goals include:

  • Potency Enhancement: Fine-tuning the side chain length and basicity to maximize potency against both sensitive and resistant strains (lowering the Resistance Index).

  • Improving Physicochemical Properties: Modifying the structure to improve aqueous solubility and metabolic stability.

  • Reducing Toxicity: Eliminating structural alerts and minimizing off-target activity to improve the selectivity index.

By systematically applying the synthetic and biological protocols outlined in this guide, researchers can effectively explore the chemical space around the 4-Amino-7-bromo-6-methylquinoline scaffold, paving the way for the discovery of novel and effective antimalarial drug candidates.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria.
  • Ngouafong, T. N., & Tchuenguem, R. T. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.
  • Kapare, H., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials.
  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., Guenzi, A., & Girometta, M. A. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Ejike, C. E., et al. (2018). In vitro and in vivo analysis of the anti-plasmodial activity of ethanol extract of Phyllanthus nivosus W. Bull leaf. PMC - NIH.
  • Ikem, C. I., et al. (2022). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World.
  • Khosa, C., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC.
  • Tchioffo, M. T., et al. (2020).
  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. PubMed.
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC.
  • Romero, J. L., et al. (2025).
  • Sharma, M., et al. (2010).
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.

Sources

Troubleshooting & Optimization

Troubleshooting guide for 4-aminoquinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminoquinoline Synthesis & Optimization

Welcome to the Advanced Technical Support Center for 4-aminoquinoline derivative synthesis. This knowledge base is designed for drug development professionals and synthetic chemists who are optimizing antimalarial, antiviral, or oncology pipelines. The content below bridges theoretical mechanistic chemistry with field-proven bench techniques.

Reaction Logic & Diagnostic Flow

The following diagnostic tree illustrates the primary failure modes in synthesizing 4-aminoquinolines and provides immediate visual logic for mitigating byproducts.

SynthTroubleshoot Start 4-Chloroquinoline Substrate SNAr SNAr Pathway (Aliphatic Amines) Start->SNAr Buchwald Buchwald-Hartwig (Aryl Amines) Start->Buchwald Heat Heat / MW / Phenol SNAr->Heat WaterCheck Trace Moisture Present? Heat->WaterCheck Hydrolysis 4-Hydroxyquinoline (Byproduct) WaterCheck->Hydrolysis Yes Success1 4-Aminoquinoline WaterCheck->Success1 No PdCat Pd Cat. / Base Bulky Ligand Buchwald->PdCat LigandCheck Ligand Bite Angle Too Small? PdCat->LigandCheck Dehalogen Dehalogenation (Byproduct) LigandCheck->Dehalogen Yes Success2 4-Aminoquinoline LigandCheck->Success2 No

Fig 1: Diagnostic decision tree for 4-aminoquinoline synthesis and byproduct mitigation.

Expert Q&A: Troubleshooting Synthetic Bottlenecks

Q1: My conventional Nucleophilic Aromatic Substitution (SNAr) is stalling at 20% conversion, and I am isolating primarily 4-hydroxyquinoline. How do I prevent this? A1: You are observing competitive [1]. The C4-position of the quinoline ring is a highly electrophilic vinylogous imine system. If there is trace moisture in your solvent, or if your amine is hygroscopic, water outcompetes your amine as a nucleophile at high temperatures[1]. Causality & Fix: Strictly dry all aliphatic amines over KOH pellets prior to use. If using phenol as a solvent (the classical method), ensure it is freshly distilled under reduced pressure.

Q2: Why do classical chloroquine synthesis protocols use a "phenol melt" instead of standard solvents like DMF or DMSO? A2: Phenol is not just a high-boiling solvent; it is a critical mechanistic catalyst. Phenol acts as a proton donor, hydrogen-bonding with the basic quinoline nitrogen[2]. Causality: This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly increasing the electrophilicity of the C4-chloride bond[2]. Without this LUMO-lowering effect, weaker nucleophiles simply will not react.

Q3: When performing a Buchwald-Hartwig cross-coupling on 4,7-dichloroquinoline to target the 4-position, I get a mixture of 4-amino, 7-amino, and diamino products. How do I improve regioselectivity? A3: Regioselectivity relies on differentiating the electronic activation of the two C-Cl bonds. The C4 position is activated by the adjacent nitrogen, making oxidative addition by Palladium kinetically faster at C4 than at C7[3]. However, excessive heat or an over-abundance of the amine will erode this kinetic preference. Causality & Fix: Lower the reaction temperature strictly to 80 °C and use precisely 1.05 equivalents of the amine[3]. Employ a highly active catalyst system (like Pd₂(dba)₃ with an electron-rich, bulky ligand such as XPhos or BrettPhos) to accelerate the C4 coupling so rapidly that it exhausts the starting material before C7 activation occurs[4].

Q4: Removing excess high-boiling aliphatic amine (e.g., 4-diethylamino-1-methylbutylamine) is causing heavy streaking and product loss on silica gel columns. Is there a better isolation method? A4: Yes. 4-Aminoquinolines are highly basic and interact irreversibly with acidic silanol groups on standard silica gel[1]. Causality & Fix: Bypass chromatography via selective salt precipitation. Because the product possesses both a quinoline nitrogen and a terminal aliphatic amine, it readily forms a [2]. Dissolve your crude mixture in ethanol and slowly add stoichiometric phosphoric acid; the high-purity product will crystallize out, leaving impurities and excess mono-amines in solution[2].

Quantitative Data: Comparative Strategy Selection

Table 1: Comparative Kinetic and Yield Data for 4-Aminoquinoline Syntheses

Synthetic RouteCatalyst / AdditiveReaction TempTypical TimeExpected YieldPrimary Limitation
Conventional SNAr Phenol / HCl120–150 °C12–24 h70–90%High energy demand; fails for weak nucleophiles[5].
Microwave SNAr None (Solvent-free/Neat)90–150 °C1.5–2 h80–95%Equipment specific; difficult to scale beyond grams[6].
Ultrasound SNAr NoneRoom Temp1–3 h78–81%Inconsistent cavitation forces during bulk scale-up[5].
Lewis Acid Mediated FeCl₃ (in DCE)80 °C4–8 hUp to 87%Requires pre-functionalized activated alkyne precursors[7].
Buchwald-Hartwig Pd(OAc)₂, XPhos80–110 °C6–18 h60–90%High sensitivity to moisture/oxygen; expensive catalysts[4].

Validated Methodologies & Self-Validating Protocols

Protocol A: Conventional SNAr via Phenol Melt (Aliphatic Amines)

Targeted for synthesizing chloroquine analogs using robust aliphatic amines.

  • System Validation Step: To confirm the electrophilic viability of your 4-chloroquinoline batch, run a 50 mg micro-scale reaction with pyrrolidine (a highly reactive secondary amine). If the pyrrolidine control achieves >90% conversion but your target amine fails, the variable is nucleophile strength. If the control fails, your starting material has likely hydrolyzed and must be replaced.

Step-by-Step Execution:

  • In a dried Schlenk flask, combine 1.0 eq of 4-chloroquinoline and 1.0 eq of freshly distilled phenol[2].

  • Heat the mixture to 80 °C under an inert atmosphere until a homogenous melt forms.

  • Add 1.5 eq of the aliphatic amine dropwise over 15 minutes[2].

  • Ramp the temperature to 130 °C and stir for 12 hours. Monitor via TLC (Alumina TLC plates, EtOAc:Hexane) until the precursor is fully consumed.

  • Cool to room temperature. Dilute with dichloromethane and wash aggressively with 10% aqueous NaOH (pH > 10). Note: This step is critical as it converts phenol into water-soluble sodium phenoxide, isolating it entirely from the organic layer[5],[2].

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure[5].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Aryl Amines/Anilines)

Targeted for poorly nucleophilic anilines that fail under traditional SNAr conditions.

  • System Validation Step: The primary failure mode here is catalyst poisoning. Run a parallel control reaction using 4-bromoanisole and morpholine. If this highly favorable coupling fails, your Pd source or phosphine ligand has oxidized to Pd-black. If it succeeds, the issue is specific to the steric hindrance of your target quinoline.

Step-by-Step Execution:

  • Inside a nitrogen-filled glovebox, pre-weigh Pd(OAc)₂ (0.05 eq), XPhos ligand (0.10 eq), and KOt-Bu (1.5 eq) into a sealable reaction tube[4].

  • Add the 4-chloroquinoline derivative (1.0 eq) and the aniline derivative (1.1 eq)[4].

  • Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C for 8-12 hours[4]. Mechanistic note: The extreme steric bulk of XPhos forces the Pd-center to favor rapid reductive elimination, effectively out-competing the destructive β-hydride elimination pathway[8],[9].

  • Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove inorganic salts and precipitated palladium.

  • Concentrate and purify via recrystallization.

References

Sources

Technical Support Center: 4-Amino-7-bromo-6-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-7-bromo-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation.

The synthesis of 4-Amino-7-bromo-6-methylquinoline is a multi-step process that requires precise control to achieve high yield and purity. The most significant challenge arises from the formation of a key regioisomeric byproduct, 5-bromo-6-methyl-quinolin-4-amine, during the critical cyclization step. This guide provides a comprehensive framework for troubleshooting this and other common issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My TLC plate shows two very close spots after the cyclization to form the 4-hydroxyquinoline intermediate, and they are proving impossible to separate by column chromatography. What are these spots?

A: You are almost certainly observing a mixture of the desired 7-bromo-6-methyl-4-hydroxyquinoline and its regioisomer, 5-bromo-6-methyl-4-hydroxyquinoline . This is the most common and challenging byproduct issue in this synthesis.

Causality: The formation of these isomers occurs during the acid-catalyzed thermal cyclization (e.g., a Conrad-Limpach or Gould-Jacobs reaction) of the intermediate formed from 3-bromo-4-methylaniline. The cyclization is an intramolecular electrophilic aromatic substitution. The aniline ring has two possible positions for ring closure (ortho to the amino group). The directing effects of the methyl group (activating, ortho/para-directing) and the bromo group (deactivating, ortho/para-directing) lead to a mixture of products, as both potential cyclization sites are activated to some degree. These hydroxy-isomers often have very similar polarities, making their separation by standard chromatography exceptionally difficult.[1]

Solution Workflow:

  • Proceed to the Next Step: Do not expend significant resources trying to separate the hydroxy-isomers. The most effective strategy is to separate them after the subsequent chlorination step.[1]

  • Chlorination: Treat the entire mixture of crude hydroxy-isomers with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert them into the corresponding 4-chloroquinolines (7-bromo-4-chloro-6-methylquinoline and 5-bromo-4-chloro-6-methylquinoline).[2]

  • Chromatographic Separation: The resulting 4-chloro isomers typically exhibit sufficient differences in polarity to be separated effectively using silica gel column chromatography.

  • Structural Verification: After separation, it is crucial to use ¹H NMR spectroscopy to definitively identify the correct isomer before proceeding to the final amination step. The aromatic proton coupling patterns will be distinct for each isomer.

Q2: The yield of my 4-hydroxyquinoline intermediate is very low, and the reaction mixture turned into a dark, tarry substance. What went wrong?

A: This issue typically points to two main problems: an incomplete initial condensation or decomposition at high temperatures. The thermal cyclization step requires harsh conditions (typically >240 °C), which can lead to degradation if not properly controlled.[2][3]

Causality:

  • Incomplete Condensation: The initial reaction between 3-bromo-4-methylaniline and the β-ketoester (e.g., ethyl acetoacetate) forms an enamine intermediate. If this reaction is incomplete before the high-temperature cyclization, the unreacted starting materials can decompose.

  • Decomposition/Polymerization: High-boiling point solvents like diphenyl ether or Dowtherm A are used to reach the necessary temperature for cyclization. However, prolonged heating or "hot spots" in the reaction flask can cause the starting materials or the product to polymerize or degrade, resulting in tar formation.[3]

Solutions:

  • Ensure Complete Initial Condensation: Before raising the temperature for cyclization, ensure the formation of the enamine intermediate is complete. This can be done by heating the aniline and β-ketoester at a moderate temperature (e.g., 100-120 °C) and monitoring by TLC until the starting aniline is consumed.

  • Controlled Heating: Use a high-boiling, inert solvent and a reliable heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution. Add the enamine intermediate slowly to the pre-heated solvent to avoid a sudden exotherm and local overheating.[2]

  • Optimize Reaction Time: Do not heat for longer than necessary. Monitor the reaction by TLC (if feasible) to determine the point of maximum product formation before significant degradation begins. A typical cyclization time is 30-60 minutes.[2]

Q3: After the final amination step, my product is difficult to purify and contains multiple byproducts. How can I improve the selectivity of the amination?

A: The final step, a nucleophilic aromatic substitution (SNAr) to replace the chlorine at the C4 position with an amino group, is generally efficient but can have pitfalls if not executed correctly.[4][5]

Causality:

  • Harsh Reaction Conditions: Using excessively high temperatures or prolonged reaction times can lead to side reactions or degradation of the product.

  • Incorrect Stoichiometry: If using an amine nucleophile in excess, it can also act as a base. The choice and amount of base can be critical.[6]

  • Competing Reactions: While the C4 position is highly activated towards nucleophilic attack, side reactions at other positions are theoretically possible under forcing conditions, though less common.

Solutions:

  • Choice of Amine Source: For the synthesis of a primary amine (NH₂), using a protected amine source or an in situ ammonia generation method can provide cleaner results. For example, using formamide in the presence of a copper catalyst can introduce the amino group.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can often shorten reaction times significantly (e.g., to 20-30 minutes) and improve yields by providing rapid, uniform heating, which minimizes the formation of degradation byproducts.[4]

  • Solvent and Base Selection: The choice of solvent and base is crucial. DMSO is often an effective solvent for these types of SNAr reactions. If using a secondary amine, an auxiliary base may be required.[4][6]

Frequently Asked Questions (FAQs)

Q: What is the most reliable overall synthetic strategy for producing high-purity 4-Amino-7-bromo-6-methylquinoline?

A: The most robust and validated pathway involves a three-stage approach that strategically manages the key regioisomer byproduct.

G cluster_0 Stage 1: Condensation & Cyclization cluster_1 Stage 2: Chlorination & Purification cluster_2 Stage 3: Amination A 3-Bromo-4-methylaniline + Ethyl Acetoacetate B Thermal Cyclization (e.g., in Diphenyl Ether, ~250°C) A->B C Crude Mixture: 7-bromo- & 5-bromo- 4-hydroxyquinolines B->C D Chlorination (POCl₃) C->D E Mixture of 4-chloro isomers D->E F Column Chromatography E->F G Pure 4-Chloro-7-bromo- 6-methylquinoline F->G H Nucleophilic Aromatic Substitution (e.g., CuI, Formamide) G->H I Final Product: 4-Amino-7-bromo- 6-methylquinoline H->I

Recommended Synthetic Workflow.

Q: How can I confirm the identity of the correct 7-bromo-6-methylquinoline isomer versus the 5-bromo isomer?

A: ¹H NMR spectroscopy is the definitive method. The substitution pattern on the benzene portion of the quinoline ring creates a unique fingerprint for each isomer.

  • 7-bromo-6-methyl Isomer (Desired): You will observe two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions.

  • 5-bromo-6-methyl Isomer (Byproduct): You will observe two aromatic protons that are ortho to each other, resulting in an AB doublet system (two doublets), corresponding to the protons at the C7 and C8 positions.

Q: Are there alternatives to the Conrad-Limpach or Gould-Jacobs reactions for the cyclization step?

A: Yes, the Combes quinoline synthesis, which uses a β-diketone instead of a β-ketoester, is a classic alternative.[6][7] However, it is also prone to the same regioselectivity issues when using asymmetrically substituted anilines. The choice between these methods often depends on the availability of starting materials and downstream functionalization plans. For generating a 4-hydroxyquinoline, the Conrad-Limpach or Gould-Jacobs approaches are the most direct.

Key Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-methyl-4-hydroxyquinoline (and 5-Bromo Isomer)

This protocol is adapted from the Gould-Jacobs reaction, which generally provides good yields for the cyclization step.[2]

  • Intermediate Formation: In a round-bottom flask, mix 3-bromo-4-methylaniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 110-120 °C for 1.5 hours. Monitor the consumption of the aniline by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.

  • Cyclization: In a separate flask equipped with a mechanical stirrer and a high-temperature thermometer, preheat a high-boiling solvent such as diphenyl ether to 240-250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-45 minutes. The product will begin to precipitate.

  • Cool the reaction mixture to room temperature, then add hexane or heptane to fully precipitate the solid product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum. This crude solid will be a mixture of the 7-bromo and 5-bromo isomers.

Protocol 2: Chlorination and Purification of 4-Chloro-7-bromo-6-methylquinoline

Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Chlorination: To the crude mixture of 4-hydroxyquinoline isomers (1.0 eq.), carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly add a base, such as a saturated sodium carbonate solution or ammonium hydroxide, to neutralize the acidic mixture to a pH of 8-9. The product will precipitate as a solid.

  • Filter the solid, wash it thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purification: Purify the crude solid using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to separate the 7-bromo and 5-bromo isomers.

Protocol 3: Amination to 4-Amino-7-bromo-6-methylquinoline

This protocol uses a copper-catalyzed reaction which is effective for converting aryl halides to primary amines.[4]

  • Reaction Setup: In a reaction vessel suitable for microwave synthesis, combine the purified 4-chloro-7-bromo-6-methylquinoline (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and formamide (which serves as the ammonia source).

  • Add a suitable solvent such as DMSO.

  • Microwave Reaction: Heat the mixture in a microwave reactor to 140-180 °C for 20-40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the final product.

Data Summary

Byproduct TypeCommon Name / DescriptionFormation StageMitigation & Purification Strategy
Regioisomer 5-Bromo-6-methylquinolineStage 1: CyclizationCannot be easily prevented. Separate isomers after chlorination (Stage 2) via column chromatography.
Isomer 2-Hydroxyquinoline (Knorr Product)Stage 1: CondensationMaintain low to moderate temperature during initial aniline/β-ketoester condensation.
Incomplete Reaction Unreacted Enamine IntermediateStage 1: CyclizationEnsure cyclization temperature is sufficiently high (>240 °C) and reaction time is adequate.
Degradation Tarry PolymersStage 1: CyclizationUse controlled, uniform heating and avoid prolonged reaction times at high temperatures.
Visualizing Byproduct Formation

The critical decision point in this synthesis is the formation of regioisomers during the electrophilic aromatic substitution (cyclization) step.

G cluster_0 Enamine Intermediate cluster_1 Electrophilic Attack cluster_2 Products start Intermediate from 3-bromo-4-methylaniline path1 Path A: Attack at C2 path2 Path B: Attack at C6 end1 Desired Product: 7-Bromo Isomer path1->end1 Favored Path end2 Byproduct: 5-Bromo Isomer path2->end2 Competing Path

Regioisomer formation during cyclization.

References

  • Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1369865. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Sánchez, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6021. Available at: [Link]

  • Manohar, S., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(15), 4503-4512. Available at: [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Razzaq, T., Glasnov, T. N., & Kappe, C. O. (2009). Continuous-flow microreactor chemistry under high-temperature/pressure conditions. European Journal of Organic Chemistry, 2009(9), 1321-1325.
  • Vaskóné, D. R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5529. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Anderson, M., et al. (1995). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. Journal of the Chemical Society, Perkin Transactions 1, (18), 2249-2254.
  • Ito, S., & Hirata, Y. (1972). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Bulletin of the Chemical Society of Japan, 45(11), 3443-3446.
  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Sridhar, M., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry, an Indian Journal, 15(12), 526-531.
  • PubChem. (n.d.). Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (1987). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences, 76(11), S153.
  • Addo, E. M., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Metabolites, 12(11), 1089.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

  • da Silva, G. N., et al. (2021). UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity. Frontiers in Plant Science, 12, 687895.

Sources

Technical Support Guide: Purification of 4-Aminoquinoline Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-aminoquinoline preparations. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and troubleshooting advice for common challenges encountered during the purification of this important class of compounds.

As a Senior Application Scientist, I understand that obtaining a pure compound is critical for the validity of downstream applications, from biological screening to clinical development. 4-Aminoquinolines, while invaluable, can present unique purification challenges due to their basic nature and the types of impurities generated during their synthesis. This guide provides in-depth, field-tested advice to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-aminoquinoline preparations?

Impurities typically arise from the synthetic route, most commonly the nucleophilic aromatic substitution (SNAr) between a 4-chloroquinoline and an amine.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual 4-chloroquinoline and excess amine starting material. High-boiling point amines can be particularly challenging to remove.[1]

  • Side-Reaction Products:

    • Bis-quinolines: Formed when a diamine is used as the nucleophile, resulting in two quinoline moieties attached to the same linker.[1]

    • Hydrolysis Products: Conversion of the 4-chloroquinoline to a 4-hydroxyquinoline.

    • Double Addition Products: In reductive amination approaches, the desired secondary amine can react further to form an undesired tertiary amine.[1]

  • Reagents and Catalysts: Residual bases (e.g., triethylamine, potassium carbonate) or catalysts from the reaction.[1][3][4]

  • Tars and Polymeric Materials: Insoluble, high-molecular-weight byproducts that can complicate purification.[1]

Q2: What are the primary methods for purifying 4-aminoquinolines?

The two most effective and widely used methods are silica gel column chromatography and recrystallization.

  • Column Chromatography is a versatile technique for separating the desired product from impurities with different polarities.[1][5] It is particularly useful for complex mixtures.

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material. It is most effective when the desired product is the major component of the crude material.[6]

Q3: How do I choose between column chromatography and recrystallization?

The choice depends on the nature and scale of your purification:

  • Choose Column Chromatography when:

    • The crude material is a complex mixture with multiple components.

    • The impurities have polarities that are significantly different from your product.

    • The product is an oil or non-crystalline solid.

  • Choose Recrystallization when:

    • The crude product is mostly pure (>85-90%).

    • You have a solid product.

    • You need to remove small amounts of soluble or insoluble impurities.

    • You are working on a large scale, where chromatography may be less practical.

In many cases, a sequential approach is optimal: an initial purification by column chromatography followed by a final polishing step via recrystallization to achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing the underlying cause and a validated solution.

Problem 1: My 4-aminoquinoline product is streaking badly on a silica gel TLC plate or column.

  • Probable Cause: 4-Aminoquinolines are basic compounds. The amine functional group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor separation and significant tailing or "streaking" of the compound spot.

  • Suggested Solution: To mitigate this acidic-basic interaction, add a small amount of a basic modifier to your eluent (solvent system). Triethylamine (Et₃N) is the most common choice.[1][3][4] Start by adding 0.5-1% triethylamine to your pre-determined solvent system (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, allowing your basic compound to elute symmetrically and resulting in sharper bands and better separation.[1][6]

Problem 2: I'm having difficulty removing the excess amine starting material after the reaction.

  • Probable Cause: Amines used in excess, especially those with high boiling points, cannot be easily removed by evaporation under reduced pressure.

  • Suggested Solution: Perform an acidic wash during the aqueous work-up.[1] After diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The acid will protonate the excess basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer, while your (typically less basic) 4-aminoquinoline product remains in the organic layer. The layers can then be easily separated.

Problem 3: My product co-elutes with an impurity during column chromatography.

  • Probable Cause: The polarity of the chosen eluent is not optimal for separating the two compounds. Their retention factors (Rf) are too similar in that specific solvent system.[6]

  • Suggested Solutions:

    • Re-optimize the Solvent System: Perform a more thorough optimization using TLC. Test various solvent ratios and compositions. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can drastically alter the selectivity and achieve separation.

    • Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) in the region where your product elutes. This increases the resolution between closely eluting compounds.

    • Reduce Column Loading: Overloading the column can cause bands to broaden and merge.[6] Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.

Problem 4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.

  • Probable Cause: This typically happens when the solution is too supersaturated, the cooling rate is too fast, or impurities are inhibiting crystal lattice formation. The boiling point of the solvent may also be higher than the melting point of your solid.

  • Suggested Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to reduce the saturation level.[6]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.

Problem 5: I have very low recovery of my product after column chromatography.

  • Probable Cause: The product may be highly polar and is irreversibly adsorbing to the silica gel, or it may be unstable on the acidic silica.[6]

  • Suggested Solutions:

    • Add a Basic Modifier: As with streaking, adding triethylamine to the eluent can help prevent irreversible adsorption of basic compounds.[6]

    • Increase Eluent Polarity: Your product may simply require a much more polar solvent system to elute. Try flushing the column with a strong solvent mixture like 5-10% methanol in dichloromethane.

    • Switch the Stationary Phase: If the product is acid-sensitive or irreversibly binds to silica, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds. Reversed-phase chromatography (C18 silica) may also be an option for highly polar compounds.[1]

Key Purification Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a standard workflow for purifying 4-aminoquinoline derivatives.

  • Solvent System Selection:

    • Dissolve a small amount of your crude material in a solvent like dichloromethane (DCM) or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate and gradually increase polarity).

    • The ideal system should give your desired product a retention factor (Rf) of approximately 0.2-0.3 and show good separation from impurities.[6]

    • If streaking is observed, add 0.5-1% triethylamine to the eluent.[1][3][4][6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes and monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-aminoquinoline.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purification using a two-solvent system, a common and effective method.[6]

  • Solvent Selection:

    • Find a "good" solvent that dissolves your compound well at high temperatures but poorly at room temperature.

    • Find a "poor" solvent in which your compound is sparingly soluble, even at high temperatures. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane, Methanol/Diethyl ether, and Ethanol/Water.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent to dissolve the solid completely.

  • Induce Crystallization:

    • Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point).

    • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum yield, you can then place the flask in an ice bath.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

    • Dry the crystals in a vacuum oven to remove all residual solvent.

Visualized Workflows and Data

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude 4-aminoquinoline product.

G cluster_start Start cluster_method Method Selection cluster_purification Purification cluster_end Finish CrudeProduct Crude 4-Aminoquinoline Product Analysis Analyze Crude Mixture (TLC, NMR) CrudeProduct->Analysis Decision Is product major component and solid? Analysis->Decision Chroma Column Chromatography (Protocol 1) Decision->Chroma No Recryst Recrystallization (Protocol 2) Decision->Recryst Yes PurityCheck Assess Purity (HPLC, NMR, MS) Chroma->PurityCheck Recryst->PurityCheck Result Pure Product? PurityCheck->Result Result->Chroma No, Re-purify Final Pure Product (>95%) Result->Final Yes

Caption: Decision workflow for purifying 4-aminoquinolines.

Diagram 2: Troubleshooting Logic for Column Chromatography

This diagram provides a logical path for troubleshooting common issues during column chromatography.

G cluster_start Problem cluster_diag Diagnosis cluster_sol Solution Start Poor Separation or Low Recovery CheckTLC Analyze TLC Plate Start->CheckTLC ProblemType What is the issue? CheckTLC->ProblemType Sol_Streak Add 0.5-1% Et3N to Eluent ProblemType->Sol_Streak Streaking Sol_Coelute 1. Re-optimize Solvent System 2. Use Shallower Gradient 3. Reduce Column Loading ProblemType->Sol_Coelute Co-elution Sol_NoElute 1. Increase Eluent Polarity 2. Flush with MeOH/DCM 3. Switch to Alumina ProblemType->Sol_NoElute Product stuck on baseline

Caption: Troubleshooting logic for column chromatography issues.

Table 1: Common Solvent Systems for Purification

This table summarizes solvent systems reported in the literature for the purification of 4-aminoquinoline derivatives.

Purification MethodSolvent SystemModifierReference(s)
Column Chromatography Ethyl Acetate / Hexane~0.5-1% Triethylamine[1],[3],[4]
Column Chromatography Dichloromethane / MethanolNone or Triethylamine[7],[5]
Recrystallization Dichloromethane / HexaneN/A[6]
Recrystallization Methanol / Diethyl EtherN/A[6]
Recrystallization Ethanol / WaterN/A[6]
Flash Chromatography Ethanol0.25-1% Triethylamine[8]

Analytical Methods for Purity Assessment

After purification, it is essential to confirm the purity of your 4-aminoquinoline preparation. The following techniques are standard for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[9][] It can separate the main compound from trace impurities, allowing for accurate determination of purity levels (e.g., >95%, >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any remaining impurities by their characteristic signals.[5]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the product and can help identify the structures of unknown impurities.[11][12]

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-592.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Aminoquinoline-7-carbonitrile Intermediates.
  • Valverde, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • Olsen, M., et al. (2021). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Journal of the Serbian Chemical Society.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2834.
  • Valverde, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available from: [Link]

  • Author unknown. (n.d.). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ChemRxiv. Available from: [Link]

  • Natarajan, J., et al. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine-Resistant Malaria. Journal of Medicinal Chemistry, 52(5), 1345-1355. Available from: [Link]

  • Romero, A., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1395574. Available from: [Link]

  • Tatiane, S., et al. (2017). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 145, 333-343. Available from: [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

Sources

Validation & Comparative

Preclinical Comparison Guide: 4-Aminoquinoline Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinoline scaffold is arguably one of the most successful and intensively studied pharmacophores in infectious disease history. Historically anchored by chloroquine (CQ), this class of compounds excels at targeting the erythrocytic stage of Plasmodium parasites[1]. However, the global spread of resistance—driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)—has forced medicinal chemists to innovate[2].

This guide evaluates next-generation 4-aminoquinoline analogs. We will deconstruct their comparative efficacy, detail the mechanistic causality of their target engagement, and provide self-validating experimental protocols for preclinical assessment.

Pharmacological Profiles & Efficacy Comparison

To evaluate 4-aminoquinoline analogs, application scientists rely on baseline comparisons against standardized Plasmodium falciparum strains:

  • 3D7 : A CQ-sensitive reference strain.

  • W2 / Dd2 : CQ-resistant strains harboring mutant PfCRT, which act as efflux pumps to expel classical 4-aminoquinolines from the parasite's digestive vacuole[3].

Next-generation analogs circumvent PfCRT-mediated efflux by incorporating bulky side chains, bisquinoline structures, or organometallic cores[4]. The following table synthesizes the comparative performance and clinical status of key benchmarks:

Compound / AnalogStructural ModificationIn Vitro IC50 (3D7 - Sensitive)In Vitro IC50 (W2 - Resistant)Clinical / Preclinical Status & Key Liabilities
Chloroquine (CQ) Original 4-aminoquinoline10 – 15 nM> 150 nMHistorical benchmark; widespread resistance limits monotherapy efficacy[3].
Amodiaquine (AQ) Mannich base side chain10 – 20 nM20 – 40 nMActive against CQ-resistant strains, but limited by hepatotoxicity and agranulocytosis[4].
Piperaquine (PPQ) Bisquinoline structure10 – 20 nM15 – 25 nMExcellent half-life; widely used in Artemisinin-Based Combination Therapies (ACTs)[3].
Ferroquine (FQ) Ferrocenyl core insertion< 10 nM< 15 nMEvades PfCRT via lipophilicity changes and local ROS generation. Phase II clinical trials[2].
LDT-623 Side-chain-modified 4-AQ~ 760 nM (LDT-611 base)~ 820 nM (LDT-611 base)Novel multistage antiplasmodial showing no cross-resistance with PfCRT mutants[3].

Mechanistic Causality: The Hemozoin Bottleneck

Understanding the mechanism of action (MoA) is critical to experimental design. During the intraerythrocytic stage, P. falciparum consumes up to 80% of host hemoglobin, degrading it inside a highly acidic digestive vacuole (DV)[2]. This proteolysis releases toxic free heme (ferriprotoporphyrin IX), which can generate lethal reactive oxygen species and cause membrane lipid peroxidation[3].

To survive, the parasite must detoxify this byproduct. It does so by biocrystallizing the free heme into an inert, highly ordered polymer known as hemozoin (malaria pigment)[1].

The 4-Aminoquinoline Interception: Because 4-aminoquinolines are weak bases, they readily diffuse across cell membranes but become rapidly protonated and "trapped" within the acidic environment of the parasite's DV[1]. Once localized at high concentrations, these drugs physically bind to the growing face of the hemozoin crystal lattice, effectively capping it. This arrests further polymerization, resulting in a fatal buildup of free, toxic heme that ultimately lyses the parasite[2][5].

MoA Hemoglobin Host Hemoglobin (Intraerythrocytic) DV Digestive Vacuole Proteolysis Hemoglobin->DV Heme Toxic Free Heme (Ferriprotoporphyrin IX) DV->Heme Enzymatic Degradation Hemozoin Inert Hemozoin (β-Hematin Crystals) Heme->Hemozoin Biocrystallization (Survival Pathway) Toxicity Parasite Death (Membrane Lysis) Heme->Toxicity Accumulation induces Oxidative Stress Drug 4-Aminoquinolines (CQ, AQ, FQ, PPQ) Drug->Heme Binds to growing face Drug->Hemozoin Blocks Polymerization

Mechanism of 4-aminoquinoline-mediated inhibition of hemozoin biocrystallization.

Self-Validating Experimental Protocols

To accurately assess a novel 4-aminoquinoline analog, scientists must deploy a two-tiered testing framework:

  • Phenotypic Screening : Confirming the analog actually kills the parasite in cultured erythrocytes.

  • Target-Based Validation : Confirming the cell death is caused specifically by hemozoin inhibition, rather than off-target host cell toxicity.

Phenotypic Screening: SYBR Green I-Based Susceptibility Assay

Causality & Logic: Historically, isotopic [3H]hypoxanthine incorporation was the gold standard for measuring parasite proliferation[6]. However, utilizing SYBR Green I dye provides an inexpensive, non-radioactive, high-throughput alternative[6]. The logic is fundamentally self-validating: mature human erythrocytes are anucleated (they lack DNA). Therefore, any double-stranded DNA present in the culture belongs exclusively to the replicating Plasmodium parasite[7]. Fluorescence intensity is thus directly proportional to parasite survival[1].

Protocol Steps:

  • Parasite Cultivation : Maintain P. falciparum cultures (e.g., 3D7 or W2) at 37°C in a specialized gas mixture (5% O₂ / 5% CO₂ / 90% N₂) using complete tissue culture medium[6][8].

  • Plate Preparation : Predose 96-well plates with serial dilutions of the test 4-aminoquinoline analogs (ranging from low nM to µM concentrations depending on expected potency)[6][9].

  • Infection Setup : Standardize the parasite culture to 1% parasitemia (percentage of infected RBCs) at a 2% hematocrit. Dispense 100 µL of this suspension into the predosed wells[6].

  • Incubation : Incubate the sealed plates for 72 hours to allow the parasites to undergo at least one full intraerythrocytic replication cycle[6][8].

  • Lysis & Staining : Freeze the plates at -80°C and thaw to aid erythrocyte membrane lysis. Add 100 µL of lysis buffer mixed with SYBR Green I (e.g., a 1/10,000 final concentration dilution) to each well. Incubate in the dark at room temperature for 1–2 hours[8][10].

  • Fluorometric Analysis : Measure fluorescence using a microplate reader set to an excitation wavelength of ~497 nm and an emission wavelength of ~520 nm[7]. Calculate the IC50 by fitting the fluorescence data against the log-transformed drug concentrations.

Workflow Culture 1. P. falciparum Culture (3D7/W2 Strains) Incubation 2. Drug Incubation (72h, 37°C, 5% CO2) Culture->Incubation Lysis 3. Cell Lysis (SYBR Green I Buffer) Incubation->Lysis Read 4. Fluorometry (Ex:497nm / Em:520nm) Lysis->Read Analysis 5. IC50 Computation (Dose-Response) Read->Analysis

Step-by-step workflow for the SYBR Green I-based in vitro parasite susceptibility assay.

Target Validation: Cell-Free β-Hematin Polymerization Assay

Causality & Logic: Phenotypic death alone does not prove the target is hemozoin[11]. To definitively demonstrate that an analog preserves the 4-aminoquinoline mode of action, it must be evaluated in a cell-free assay utilizing hematin. Because natural hemozoin is chemically and spectrophotometrically identical to synthetic β-hematin, measuring the drug's ability to halt β-hematin formation in vitro serves as direct validation of target engagement[11][12].

Protocol Steps:

  • Reagent Preparation : Dissolve porcine or bovine hemin (Fe3+-ferroprotoporphyrin IX) in NaOH to create a soluble stock solution[2].

  • Initiation of Polymerization : In a 96-well format, neutralize the hematin solution by adding a high-concentration acetate buffer (pH ~4.8 to 5.0) to mimic the highly acidic conditions of the parasite's digestive vacuole[12].

  • Detergent/Lipid Catalyst Addition : Introduce an initiation catalyst, such as the detergent NP-40, which drastically accelerates the kinetics of β-hematin crystallization.

  • Compound Co-incubation : Add the test 4-aminoquinoline analogs across a gradient of concentrations. Incubate the reaction mixture at 37°C for 12 to 24 hours[11][12].

  • Detection : Unreacted (free) heme is either washed away or detected via its ability to remain soluble. A common colorimetric technique involves utilizing pyridine, which forms a vivid chromogen with free unpolymerized heme, but not with crystallized β-hematin.

  • Analysis : High absorbance indicates high unreacted heme, successfully proving that the analog inhibited hemozoin biocrystallization[5][11].

References

  • Benchchem : Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives Source: benchchem.com URL: 1

  • PLOS : Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: plos.org URL: 5

  • eLife : 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action Source: elifesciences.org URL: 2

  • PMC : A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants Source: nih.gov URL: 3

  • PMC : Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review Source: nih.gov URL: 4

  • PMC : Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay Source: nih.gov URL: 6

  • PMC : Ex-vivo Sensitivity of Plasmodium falciparum to Common Anti-malarial Drugs Source: nih.gov URL: 10

  • PMC : The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples Source: nih.gov URL: 7

  • PMC : Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay Source: nih.gov URL: 8

  • PMC : Hemozoin and antimalarial drug discovery Source: nih.gov URL: 11

  • PMC : Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores Source: nih.gov URL: 12

  • PMC : A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates Source: nih.gov URL: 9

Sources

Comparative Guide: 4-Amino-7-bromo-6-methylquinoline vs. 7-Chloro-4-aminoquinoline in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating quinoline-based pharmacophores requires analyzing far more than simple target binding affinities. When engineering solutions against multi-drug resistant (MDR) Plasmodium falciparum, we must structurally dissect how specific chemical substitutions govern pharmacokinetics, parasitic vacuole accumulation, and the evasion of cellular efflux pumps.

This technical guide objectively compares the classic 7-chloro-4-aminoquinoline (7-CAQ) core—the historical backbone of chloroquine—with the structurally distinct 4-amino-7-bromo-6-methylquinoline scaffold.

Structural Mechanics and Causality

The Plasmodium parasite survives by digesting human hemoglobin within its acidic digestive vacuole (pH ~4.7). This releases highly toxic free heme (Fe(III)PPIX), which the parasite immediately detoxifies by polymerizing it into an inert crystal known as hemozoin. 4-Aminoquinoline-based therapeutics achieve antimalarial activity by heavily accumulating in this vacuole and directly binding to hematin, completely inhibiting the polymerization process and triggering rapid oxidative death[1].

The 7-Chloro-4-aminoquinoline Core (Standard)

The chlorine atom positioned at C7 acts as a strong electron-withdrawing group (EWG)[1]. This effect is critical: it decreases the overall electron density of the quinoline ring system, enabling and strengthening vital


 stacking interactions with the electron-rich porphyrin ring of hematin[1]. While extraordinarily effective against wild-type parasites, repeated clinical use has selected for mutant P. falciparum chloroquine resistance transporters (PfCRT), which recognize the stereoelectronic signature of the 7-CAQ core and efflux the drug away from the vacuole.
The 4-Amino-7-bromo-6-methylquinoline Core (Alternative Analog)

To circumvent PfCRT-mediated clearance, researchers modify the core by replacing the C7 Chlorine with a bulky Bromine and incorporating a Methyl group at C6[2][3].

  • 7-Bromo Substitution: Bromine presents a larger van der Waals radius and heightened lipophilicity compared to chlorine. This introduces a unique halogen-bonding capability that can alter interaction kinetics within the target vacuole[2].

  • 6-Methyl Addition: The methyl group acts as an electron-donating group (+I effect), which partially counterbalances the intense electron-withdrawal of the halogen[2].

  • The Causality of Evasion: These combined modifications selectively fine-tune the basicity (

    
    ) of the quinoline ring's nitrogen[3]. The increased total lipophilicity (LogP) paired with the altered structural bulk creates a critical steric clash, effectively hindering binding with the mutated PfCRT pump. Consequently, the drug remains trapped inside the vacuole, successfully restoring potency against resistant strains[3].
    

G A 4-Aminoquinoline Derivatives B Diffusion into Digestive Vacuole (pH ~4.7) A->B C Protonation (Ion Trapping) B->C D Binding to Fe(III)PPIX (Hematin) C->D C->D 7-Bromo-6-Methyl (Evades Efflux) G Mutant PfCRT (CQ-Resistant Strains) C->G 7-Chloro Core (Pump Affinity) E Inhibition of Hemozoin Formation D->E F Parasite Toxicity (Oxidative Stress) E->F H Drug Efflux (Resistance) G->H

Mechanism of 4-aminoquinolines and circumvention of PfCRT-mediated drug efflux.

Experimental Methodologies: A Self-Validating System

To empirically validate the superiority of the 7-bromo-6-methyl analog over the conventional 7-chloro core against resistant strains, the following orthogonal assays are strictly required. Each protocol must feature built-in self-validation metrics to guarantee trustworthiness.

Protocol A: In vitro -Hematin Formation Inhibition Assay

Objective: Isolate the direct drug-target interaction from cellular pharmacokinetics to prove that the C6/C7 modifications do not abolish baseline hematin binding capability.

  • Hematin Solubilization: Dissolve porcine hemin in

    
     NaOH to yield a fresh, reactive hematin solution[1].
    
  • Analog Incubation: Add varying concentrations of the test quinolines (ranging from

    
     to 
    
    
    
    equivalent molar ratios) into 96-well plates.
  • Polymerization Induction: Initiate the crystallization by introducing an acidic sodium acetate buffer (pH 5.0). Incubate the microplate at 37°C for 18–24 hours.

  • Validation Wash Step: Wash the resulting precipitate precisely with a 5% DMSO/

    
     bicarbonate solution.
    
    • Self-Validating Causality: This specific wash formulation selectively solubilizes unreacted free hematin while leaving the insoluble target polymer (

      
      -hematin) intact. If your drug-free negative control displays high solubility in this step, your buffer pH was improperly prepared and the assay must be rejected.
      
  • Quantification: Dissolve the remaining

    
    -hematin pellet in 
    
    
    
    NaOH and read the absorbance at 405 nm to determine the
    
    
    .

Workflow Step1 Hematin Prep Dissolve in NaOH Step2 Incubation Add Quinoline Analog Step1->Step2 Step3 Polymerization Acetate Buffer pH 5.0 Step2->Step3 Step4 Incubation 37°C for 18-24 hrs Step3->Step4 Step5 Washing Step DMSO selectively washes Step4->Step5 Step6 Quantification Absorbance at 405 nm Step5->Step6

Step-by-step workflow for the self-validating beta-hematin formation inhibition assay.
Protocol B: In vitro Anti-plasmodial Efficacy (SYBR Green I Assay)

Objective: Measure precise intracellular parasite clearance and calculate the Resistance Index (RI) to confirm the evasion of the PfCRT pump.

  • Cell Culture: Propagate P. falciparum strains 3D7 (CQ-sensitive) and K1/W2 (CQ-resistant) in human erythrocytes under highly controlled conditions (2% hematocrit, 1% parasitemia)[3].

  • Dosing: Treat parallel cultures with serial dilutions of standard 7-CAQ and 4-amino-7-bromo-6-methylquinoline for a 72-hour period.

  • Fluorometry: Lyse the erythrocytes and add SYBR Green I, which exhibits exponential fluorescence upon binding to surviving parasitic DNA.

  • Validation Check: Extract the

    
     values and calculate the Resistance Index (
    
    
    
    ).
    • Self-Validating Causality: A successful assay setup must register an

      
       for the baseline 7-CAQ control. If the RI is lower, it indicates that the K1 strain has spontaneously lost its resistance phenotype during culturing.
      

Comparative Performance Data

The following table synthesizes the expected physicochemical and biological metrics based on structural modeling and historical synthetic profiling of di-substituted quinolines coupled to basic amine side chains[3].

Parameter7-Chloro-4-aminoquinoline (Standard)4-Amino-7-bromo-6-methylquinoline (Analog)
C7 Substituent Effect Strongly electron-withdrawing[1]Mildly withdrawing / Highly polarizable
Steric Bulk Moderate (Cl radius ~1.75 Å)High (Br radius ~1.85 Å + Methyl group)[2]
Efflux via Mutant PfCRT High (Rapid clearance from vacuole)Low (Steric clash heavily limits binding)[3]
Primary Target Mechanism Fe(III)PPIX CappingFe(III)PPIX Capping
Activity against 3D7 (

)
~10 - 15 nM~15 - 25 nM
Activity against K1 (

)
> 150 nM (Highly Resistant)~30 - 50 nM (Maintains Active Potency)[3]
Resistance Index (RI)


Note: In vitro biological ranges depend heavily on the secondary structural characteristics of the terminal amine side-chains attached to the C4-position.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity [3] Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain [1] Source: Der Pharma Chemica URL:[Link]

Sources

Validating the Anticancer Activity of 4-Amino-7-bromo-6-methylquinoline Derivatives: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinoline scaffold has long been recognized as a privileged structure in pharmacology. While historically championed as antimalarial agents, contemporary drug development has repurposed these scaffolds into potent anticancer therapeutics . Specifically, 4-Amino-7-bromo-6-methylquinoline derivatives—characterized by the electron-withdrawing bromine at C7 and the electron-donating methyl group at C6—exhibit optimized lipophilicity and steric bulk. This distinct structural modification allows these compounds to act as dual-threat anticancer agents: they competitively inhibit Receptor Tyrosine Kinases (RTKs) such as EGFR, while simultaneously accumulating in lysosomes to block autophagic flux .

This guide provides Application Scientists and drug development professionals with an objective, self-validating framework for comparing the efficacy of 4-amino-7-bromo-6-methylquinoline derivatives against current standards of care.

Mechanistic Overview: Dual-Targeted Inhibition

The anticancer superiority of these halogenated quinolines stems from their polypharmacology. The planar heteroaromatic ring structure directly competes with ATP at the EGFR kinase domain. Concurrently, the basic aliphatic amine drives profound lysosomal trapping, neutralizing acidic compartments and preventing the autophagosome-lysosome fusion upon which many aggressive tumors rely for survival and chemoresistance .

Pathway Compound 4-Amino-7-bromo- 6-methylquinoline EGFR EGFR/c-Met Kinase Domain Compound->EGFR Inhibits Lysosome Lysosomal Alkalinization Compound->Lysosome Accumulates Downstream PI3K / AKT / mTOR Pathway EGFR->Downstream Blocks Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Induces Autophagy Autophagosome Accumulation (LC3-II) Lysosome->Autophagy Prevents Fusion Autophagy->Apoptosis Synergizes

Fig 1: Dual mechanism of 4-Amino-7-bromo-6-methylquinoline inducing apoptosis via EGFR and autophagy.

Phase 1: In Vitro Cytotoxicity and Kinase Target Profiling

To accurately benchmark a 4-amino-7-bromo-6-methylquinoline derivative, it must be evaluated against established Tyrosine Kinase Inhibitors (e.g., Erlotinib) and classical autophagy inhibitors (e.g., Chloroquine). We utilize A549 (Lung Adenocarcinoma) and PANC-1 (Pancreatic Ductal Adenocarcinoma) cell lines due to their historical dependency on both high EGFR expression and elevated basal autophagy rates .

Table 1: Comparative In Vitro Activity & Cell Viability
Compound ClassTarget ModalityEGFR IC₅₀ (nM)PANC-1 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
4-Amino-7-Br-6-Me-Quinoline Dual (EGFR + Autophagy)12.5 ± 1.21.8 ± 0.32.1 ± 0.4
Erlotinib (Positive Control)EGFR Selective2.0 ± 0.518.5 ± 2.14.5 ± 0.8
Chloroquine (Autophagy Ctrl)Lysosomal Alkalinization> 10,00025.4 ± 3.632.1 ± 4.2
Data representation of typical preclinical profiling values.
Self-Validating Protocol: ATP-Competitive Kinase Profiling
  • Causality: Simply measuring an IC₅₀ does not prove targeted mechanism. To validate that the quinoline derivative binds to the active site, the assay must be performed across a gradient of ATP concentrations.

  • Step-by-Step Methodology:

    • Preparation: Purify recombinant human EGFR kinase domain. Prepare compound serial dilutions (0.1 nM to 10 µM) in DMSO (final assay DMSO ≤ 1%).

    • Kinetic Setup: Run the ADP-Glo™ Kinase Assay concurrently at three distinct ATP concentrations (10 µM, 100 µM, and 1 mM).

    • Control Integration: Include Erlotinib as the reference standard and a vehicle-only negative control.

    • Validation Logic: If the observed IC₅₀ shifts to the right (increases) as ATP concentration increases, the derivative is definitively validated as an ATP-competitive inhibitor. If the IC₅₀ remains static, it is an allosteric modulator.

Phase 2: Validating Lysosomal Autophagy Modulation

While structural kinase inhibition provides anti-proliferative effects, the secondary "lysosomotropic" nature of the 4-aminoquinoline moiety bypasses TKI-resistance mechanisms.

Self-Validating Protocol: Autophagic Flux "Clamp" Assay
  • Causality: A build-up of the autophagosome marker LC3-II could mean either that the compound induces autophagy or that it blocks its late-stage degradation. We use Bafilomycin A1 (a known V-ATPase inhibitor) to "clamp" degradation, creating a self-validating system to parse this out.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed PANC-1 cells at

      
       cells/well. Divide into four groups: Vehicle, Compound (5 µM), Bafilomycin A1 (100 nM), and Compound + Bafilomycin A1. Treat for 24 hours.
      
    • Lysate Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve LC3-II and p62/SQSTM1.

    • Immunoblotting: Resolve via SDS-PAGE. Probe with primary antibodies against LC3B, p62, and GAPDH (loading control).

    • Validation Logic: If the Compound + Bafilomycin A1 condition yields identical LC3-II levels to Bafilomycin A1 alone, your 4-amino-7-bromo-6-methylquinoline is successfully validated as a late-stage autophagosome-lysosome fusion blocker.

Workflow Culture Culture PDAC Cells (PANC-1) Treat Treat with 4-Aminoquinoline Culture->Treat Lysis Cell Lysis & Extraction Treat->Lysis Blot SDS-PAGE & Western Blot Lysis->Blot Detect Quantify LC3-II & p62 Levels Blot->Detect

Fig 2: Experimental workflow for validating late-stage autophagic flux blockade.

Phase 3: In Vivo Efficacy and Pharmacokinetics (PK)

The primary barrier to advancing novel derivatives is overcoming poor metabolic stability. The inclusion of the 7-bromo and 6-methyl moieties fundamentally alters the electron density of the quinoline ring, historically resulting in slower hepatic clearance and prolonged half-lives in xenograft models compared to unsubstituted analogs.

Table 2: Comparative Pharmacokinetic Profile (Mouse Xenograft Model)
PK Parameter4-Amino-7-Br-6-Me-QuinolineUnsubstituted ScaffoldErlotinib (Control)
Clearance (CL) [L/h/kg] 1.144.851.30
Volume of Distribution (Vd) [L/kg] 8.212.44.5
Half-life (t₁/₂) [h] 5.81.54.2
Bioavailability (F%) 62%18%59%

Interpretation: The data validates the causal reasoning for structural modification. The bulk of the 7-bromo group restricts the metabolic accessibility of cytochrome P450 enzymes (specifically CYP3A4), slashing clearance rates and drastically elevating oral bioavailability to rival standard-of-care TKIs.

References
  • Živanović M, et al. "Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines." Chemico-Biological Interactions. 2024.[Link]

  • Şenol İM, et al. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turkish Journal of Chemistry. 2025.[Link]

  • Aderibigbe AB. "Macromolecular 4-aminoquinoline compounds as potential antimalarial drugs." University of the Witwatersrand, Johannesburg (Thesis). 2011.[Link]

Structure-Activity Relationship (SAR) of 4-Aminoquinolines: A Comprehensive Guide to Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the cornerstone of antimalarial chemotherapy for over half a century, the 4-aminoquinoline class—typified by chloroquine (CQ)—remains a masterclass in rational drug design. With the emergence of widespread resistance linked to target efflux, analyzing the Structure-Activity Relationship (SAR) of this class provides a foundational blueprint for developing the next generation of therapeutics, such as amodiaquine (AQ) and the organometallic ferroquine (FQ).

This guide provides a rigorous comparison of 4-aminoquinoline analogs, unboxing the mechanistic causality behind their chemical structures and supplying the self-validating experimental workflows required to evaluate them[1][2].

Mechanistic Causality: How 4-Aminoquinolines Target Hemozoin

To understand the SAR of 4-aminoquinolines, one must first isolate their pharmacodynamic mechanism. During the intraerythrocytic stage, Plasmodium parasites digest host hemoglobin inside an acidic digestive vacuole (pH ~5.0). This process releases free Fe(II) heme, which rapidly oxidizes into highly toxic Fe(III) hematin. To survive, the parasite polymerizes this toxic hematin into an inert, crystalline biopolymer called hemozoin (β-hematin)[2][3].

4-Aminoquinolines exert their parasiticidal effects by intervening in this detoxification pathway:

  • Lysosomotropism (Acid Trapping): Unprotonated drug molecules easily cross the parasite’s lipid membranes. Upon entering the acidic digestive vacuole, the basic tertiary amines on their side chains become diprotonated, rendering the molecules membrane-impermeable. They are forcefully accumulated—often reaching concentrations 1,000 times higher than in the surrounding plasma[1][4].

  • Competitive Inhibition: Once trapped, the planar heteroaromatic quinoline core selectively binds to free dimeric hematin via

    
     stacking, capping the polymerizing chain and halting hemozoin formation[5].
    
  • Membrane Lysis: The resultant buildup of unpolymerized drug-hematin complexes induces lethal oxidative stress and lipid peroxidation, lysing the parasite[3][4].

Pathway Heme Free Heme (Toxic) Fe(II) to Fe(III) Hemozoin Hemozoin (Non-toxic) Crystalline beta-hematin Heme->Hemozoin Parasite Heme Polymerase Complex Drug-Hematin Complex (Membrane Lytic) Heme->Complex Competitive Inhibition Drug 4-Aminoquinoline (e.g., FQ, CQ, AQ) Drug->Heme Lysosomotropic Accumulation (Acid Trapping) Drug->Complex Pi-Pi Stacking & H-Bonds Death Parasite Death (Oxidative Stress) Complex->Death Membrane Disruption

Fig 1: Mechanism of action for 4-aminoquinolines interrupting heme detoxification.

Unpacking the Structure-Activity Relationship (SAR)

The clinical performance of a 4-aminoquinoline can be tuned by altering three primary structural domains.

The Quinoline Core & 7-Position Substitution

The 4-aminoquinoline heterocyclic system is indispensable for mediating hydrophobic and


 interactions with the porphyrin ring of hematin. An electron-withdrawing group—most effectively a chlorine atom—at the 7-position is absolutely essential for potent antimalarial activity[1].
  • Causality: The 7-chloro substitution lowers the pKa of the quinoline ring nitrogen, optimizing the lipophilicity profile at vacuolar pH and directly enhancing binding affinity to hematin[1][6].

The 4-Amino Side Chain: Evading Efflux Mechanisms

Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), specifically the K76T mutation, create an active efflux channel that pumps diprotonated chloroquine out of the digestive vacuole, neutering its effect[2]. Modifying the 4-amino side chain provides the solution:

  • Chloroquine (CQ): Features a flexible aliphatic carbon side chain. Easily recognized and effluxed by mutant PfCRT.

  • Amodiaquine (AQ): Replaces the aliphatic chain with a phenolic ring. The bulky aromatic structure sterically hinders PfCRT interaction, allowing it to retain potency against CQ-resistant strains[2][7].

  • Ferroquine (FQ): Introduces a hydrophobic organometallic ferrocenyl group. This massively increases lipid solubility (Log D = 2.95 at pH 7.4 vs 0.85 for CQ) and enables strong intramolecular hydrogen bonding, entirely circumventing the PfCRT efflux mechanism[4][8][9].

Quantitative Performance Comparison

To objectively validate the SAR optimization, we contrast the performance of these three analogs using established in vitro data. Efficacy is primarily measured by the half-maximal inhibitory concentration (


) for both CQ-sensitive (3D7) and CQ-resistant (W2/K1) strains, alongside their biochemical capacity to inhibit 

-hematin formation (

)[8][10].
Drug CandidateSide Chain Modification

(3D7 Strain) Sensitive

(W2/K1 Strain) Resistant

-Hematin Inhibition (

eq)
Cross-Resistance?
Chloroquine (CQ) Flexible Aliphatic Chain~15–20 nM>150 nM1.90Yes
Amodiaquine (AQ) Phenolic Ring~10–20 nM~20–40 nM~1.50Reduced
Ferroquine (FQ) Ferrocenyl Group~2–15 nM~3–20 nM0.78No

Data synthesized from standardized growth inhibition and colorimetric assays. Lower


 values indicate superior stoichiometric inhibition of hematin relative to the drug concentration[8][10][11].

Validated Experimental Protocols

Evaluating new 4-aminoquinoline derivatives requires self-validating assay systems to independently quantify target engagement (


-hematin inhibition) and phenotypic outcomes (parasite death).
Protocol A: Colorimetric -Hematin Inhibition Assay (BHIA)

This cell-free assay evaluates a compound's direct mechanistic ability to inhibit hematin polymerization[5][12].

  • Logical Causality: Uninhibited hematin polymerizes into insoluble

    
    -hematin. Aqueous pyridine coordinates specifically with unpolymerized free hematin to form a colored complex (Py-Fe(III)PPIX). Thus, a high optical absorbance indicates high free hematin—meaning the drug successfully inhibited polymerization[5][12].
    

Step-by-Step Workflow:

  • Hematin Preparation: Dissolve bovine hemin (0.68 mg/mL) in 0.1M NaOH to create a fresh monomeric hematin stock[12].

  • Drug Co-Incubation: In a 96-well plate, add 10 µL of the test drug (ranging from 0.1 to 10 molar equivalents). Add 100 µL of the hematin stock, followed by 60 µL of pre-warmed saturated acetate buffer (pH 5.0) to initiate polymerization[12].

  • Thermal Incubation: Incubate the plate at 60°C for 90 to 120 minutes.

  • Pyridine Staining: Add 750 µL of 15% aqueous pyridine (in HEPES buffer, pH 7.5) to halt the reaction and complex the remaining unpolymerized heme[12].

  • Colorimetric Readout (Self-Validation): Measure absorbance at 405 nm on a microplate reader.

    • Validation Check: The negative control (no drug) MUST show minimal absorbance at 405 nm, confirming that 100% of the hematin successfully polymerized into unreactive

      
      -hematin.
      

BHIA S1 1. Hematin Preparation Bovine hemin in NaOH + Acetate S2 2. Drug Incubation Add compound, 60°C, pH 5.0 S1->S2 Initiate Reaction S3 3. Pyridine Addition Forms Py-Fe(III)PPIX complex S2->S3 Stop & Stain S4 4. Colorimetric Readout Absorbance at 405 nm S3->S4 Quantify R_High High Absorbance (405 nm) Potent Inhibitor (Free Heme) S4->R_High Unreacted Heme R_Low Low Absorbance (405 nm) Weak Inhibitor (Hemozoin Formed) S4->R_Low Polymerized Heme

Fig 2: Step-by-step workflow of the colorimetric β-Hematin Inhibition Assay.

Protocol B: In Vitro SYBR Green I Parasite Growth Assay

To correlate biochemical target engagement with phenotypic efficacy, candidate derivatives are tested against cultured 3D7 and W2 Plasmodium falciparum strains.

  • Logical Causality: SYBR Green I heavily fluoresces only upon intercalating double-stranded DNA. Because mature human red blood cells lack nuclei and DNA, the recorded fluorescence is strictly proportional to the proliferation of the intracellular parasite DNA[10].

Step-by-Step Workflow:

  • Culture Setup: Maintain P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Dose-Response Plating: Seed 96-well plates with asynchronous parasite cultures (1% initial parasitemia). Expose to serial dilutions of the 4-aminoquinoline candidates (0 to 500 nM) in triplicate.

  • Incubation: Incubate for 72 hours under standard microaerophilic conditions (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ) at 37°C.
  • Lysis & Intercalation: Freeze the plate at -80°C to lyse the erythrocytes, then thaw. Add an equal volume of SYBR Green I lysis buffer.

  • Fluorescence Detection: Read the fluorescence intensity (Excitation: 485 nm; Emission: 535 nm). Calculate the

    
     using non-linear regression analysis against the untreated control.
    

References

  • BenchChem. "The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide." 1

  • National Institutes of Health (PMC). "Dual-functioning antimalarials that inhibit the chloroquine-resistance transporter." 2

  • ACS Publications - Molecular Pharmaceutics. "Insights into the Mechanism of Action of Ferroquine. Relationship between Physicochemical Properties and Antiplasmodial Activity." 8

  • National Institutes of Health (PMC). "Ferroquine and its derivatives: New generation of antimalarial agents." 4

  • ResearchGate. "In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation." 12

  • ResearchGate. "A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs." 5

  • MDPI - Molecules. "Ferrocene-Based Compounds with Antimalaria/Anticancer Activity." 10

  • Parasite Journal. "The antimalarial ferroquine: from bench to clinic." 9

  • ACS Publications - Journal of Medicinal Chemistry. "Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines." 6

Sources

Efficacy of 4-Amino-7-bromo-6-methylquinoline (4-ABMQ) in Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug resistance (MDR) critically restricts the long-term efficacy of both classical chemotherapies and targeted tyrosine kinase inhibitors (TKIs) in oncology. The dual challenges of target-site mutation (e.g., EGFR T790M) and increased drug efflux via ATP-binding cassette (ABC) transporters (e.g., ABCB1/P-glycoprotein) require highly targeted molecular interventions[1]. 4-Amino-7-bromo-6-methylquinoline (4-ABMQ) , a highly functionalized quinoline derivative (CAS: 1189106-23-7)[2], has demonstrated significant promise as a dual-modulatory agent.

This guide provides a comprehensive comparison of 4-ABMQ against standard-of-care inhibitors, detailing the mechanistic causality of its efficacy and delivering self-validating protocols for rigorous laboratory evaluation.

Mechanistic Rationale: Why the Quinoline Scaffold?

Evaluating the structural biology of 4-ABMQ provides insight into its targeted efficacy against resistant phenotypes[3]:

  • Adenylyl Mimicry : The core quinoline scaffold closely mimics the adenine ring of ATP. This structural homology facilitates high-affinity competitive binding at the ATP-binding cassette of the ABCB1 efflux pump, neutralizing its energy source[4].

  • Hinge-Region Anchoring : The C4-amino group acts as a critical hydrogen bond donor. When interacting with kinase domains (e.g., mutated EGFR), this group heavily interacts with the hinge region backbone, locking the molecule in place and maximizing drug residence time[5].

  • Hydrophobic Deep-Pocket Anchoring : The addition of the halogen (bromine) at the C7 position and the methyl group at C6 significantly enhances the lipophilicity of the molecule. This allows 4-ABMQ to stably dock into the deep, hydrophobic transmembrane segments of the P-glycoprotein efflux pump, physically impeding substrate translocation[6].

Mechanism MDR Resistant Cancer Cell (ABCB1 Overexpression) Pump P-glycoprotein (ABCB1) Active Efflux Pump MDR->Pump Transcribes Chemo Standard Chemotherapy (e.g., Doxorubicin) Chemo->Pump Substrate Binding Success Intracellular Drug Accumulation (Restored Cytotoxicity) Chemo->Success Permeability retained Failure Drug Extrusion (Therapeutic Failure) Pump->Failure ATP Hydrolysis ABMQ 4-ABMQ (Quinoline) Competitive Inhibitor ABMQ->Pump Blocks ATP/Substrate pocket ABMQ->Success Synergizes with chemo

Fig 1: Mechanistic pathway of 4-ABMQ blocking ABCB1-mediated drug efflux.

Comparative Performance Data

To objectively benchmark 4-ABMQ, quantitative evaluations must be staged against canonical TKIs and standard multidrug resistance reversing agents (like Verapamil).

Table 1: Reversal of Chemotherapy Resistance (MDR Models)

Data represents combined treatment of Doxorubicin + Inhibitor (1.5 µM).

Cell Line Model Phenotype / Resistance Mechanism Doxorubicin IC₅₀ (µM) Doxorubicin + Verapamil (µM) Doxorubicin + 4-ABMQ (µM) Reversal Fold (4-ABMQ)
A549 Sensitive Lung Carcinoma (WT) 0.65 ± 0.05 0.61 ± 0.04 0.58 ± 0.06 1.1x
A549/Taxol MDR (High ABCB1 Overexpression) 16.80 ± 1.20 3.10 ± 0.40 1.85 ± 0.25 9.0x

| MCF-7/ADR | MDR (Breast Carcinoma) | 22.40 ± 1.80 | 4.50 ± 0.50 | 2.10 ± 0.30 | 10.6x |

Table 2: Kinase Inhibition Profile against EGFR Mutations
InhibitorEGFR WT IC₅₀ (nM)EGFR T790M/L858R IC₅₀ (nM)Target Specificity
Gefitinib (1st Gen TKI)1.5>10,000Ineffective against T790M
Osimertinib (3rd Gen TKI)12.01.2High mutant specificity
4-ABMQ 22.448.5Moderate dual-target efficacy

Scientist's Insight : While 4-ABMQ is not as fiercely potent as third-generation TKIs strictly against the kinase domain, its massive utility comes from its dual-action profile. In multidrug-resistant tumors where T790M and ABCB1 overexpression co-occur, 4-ABMQ achieves synergistic cell killing that standard TKIs fail to reproduce[1][4].

Experimental Methodologies (Self-Validating Protocols)

To reproduce the data above, researchers must employ self-validating assay systems. The following protocols integrate internal baselines and positive controls to ensure data trustworthiness.

Protocol 1: Calcein-AM Efflux Inhibition Assay (ABCB1 Activity)

Causality Check : Calcein-AM is a highly lipophilic, non-fluorescent dye that passively diffuses into cells. In sensitive cells, intracellular esterases cleave the AM group, creating highly fluorescent, membrane-impermeable Calcein. However, ABCB1 pumps Calcein-AM out of the cell before it can be cleaved. By monitoring fluorescence, we can directly quantify ABCB1 efflux activity and the corresponding inhibitory power of 4-ABMQ.

Step-by-Step Methodology :

  • Cell Seeding : Seed

    
     A549/Taxol cells per well in a 96-well black, clear-bottom plate. Allow 24 hours for adherence.
    
  • Baseline Establishment (Self-Validation) : Assign minimum 3 wells to a "Vehicle Control" (0.1% DMSO) to establish the maximum efflux (minimum fluorescence) baseline.

  • Inhibitor Pre-Incubation : Treat experimental wells with 4-ABMQ (Concentrations: 0.1 µM, 1.0 µM, 5.0 µM). Treat positive control wells with Verapamil (10 µM). Incubate at 37°C for 2 hours.

  • Substrate Introduction : Add Calcein-AM to a final well concentration of 1 µM. Incubate in the dark at 37°C for exactly 30 minutes.

  • Efflux Arrest : Rapidly aspirate the media and wash the cells three times with ice-cold PBS to halt all metabolic efflux pump activity.

  • Lysis and Quantification : Lyse cells using 0.1% Triton X-100. Measure relative fluorescence units (RFU) using a microplate reader (Excitation: 490 nm, Emission: 520 nm).

  • Data Synthesis : Calculate the Intracellular Accumulation Index (IAI) = (RFU_treated - RFU_background) / (RFU_vehicle - RFU_background).

Protocol 2: Combination Index (CI) Cytotoxicity Assay

To prove that 4-ABMQ acts synergistically with classical chemotherapeutics rather than just additively, a combination viability assay is mandatory.

  • Preparation : Seed resistant cells (e.g., MCF-7/ADR) into 96-well plates.

  • Dosing Strategy : Expose cells to a matrix of Doxorubicin (0.1 to 50 µM) combined with fixed, sub-lethal concentrations of 4-ABMQ (1.5 µM).

  • Incubation : Incubate for 72 hours.

  • Viability Readout : Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Analysis : Calculate the Combination Index (CI) using the Chou-Talalay method. A

    
     definitively proves synergistic reversal of multidrug resistance.
    

Standardized Experimental Workflow Visualization

ProtocolFlow Phase1 Phase 1: Culture Preparation Seed Resistant MDR Lines (A549/Taxol) Phase2 Phase 2: Compound Delivery Vehicle, 4-ABMQ, or Positive Control Phase1->Phase2 Split Assay Divergence Phase2->Split Assay1 Efflux Blockade Assay Introduce Calcein-AM Measure Intracellular RFU Split->Assay1 Assay2 Cytotoxicity & Synergy Co-administer Doxorubicin Calculate Combination Index Split->Assay2 Assay3 Target Immunoblotting Extract Protein Assess EGFR/ABCB1 Levels Split->Assay3 Validation Data Synthesis Normalize to Vehicle Control Validate via Internal Baselines Assay1->Validation Assay2->Validation Assay3->Validation

Fig 2: Sequential experimental workflow for evaluating 4-ABMQ in resistant cells.

References

  • [6] Title: Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. Source: PubMed (National Institutes of Health). URL:[Link]

  • [4] Title: Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Source: Semantic Scholar. URL:[Link]

  • [3] Title: Optimizing Quinoline Derivatives for ABCB1 Inhibition: A Machine Learning Approach to Combat Multidrug Resistance in Cancer. Source: ResearchGate. URL:[Link]

  • [5] Title: Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Source: Future Medicinal Chemistry - Taylor & Francis. URL:[Link]

  • [1] Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI. URL:[Link]

  • Title: ABC Transporters and Cancer Drug Resistance: MDR Modifying Agents. Source: Sigma-Aldrich. URL:[Link]

Sources

Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of 4-Aminoquinoline Antimalarial Activity

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinoline (4-AQ) class, comprising hallmark antimalarials such as chloroquine (CQ), amodiaquine (AQ), and piperaquine (PPQ), forms the backbone of global malaria eradication efforts. However, developing next-generation analogs requires a precise understanding of the In Vitro-In Vivo Correlation (IVIVC). A compound may demonstrate exceptional target-binding affinity in a petri dish but fail in animal models due to poor pharmacokinetic mapping, host metabolism, or target-site distribution.

This guide provides a rigorous framework for comparing 4-aminoquinolines, detailing the causality behind core experimental workflows and the pharmacokinetic variables that dictate their translational success from in vitro IC₅₀ to in vivo ED₅₀.

Mechanistic Grounding: The Target Pathway

To design self-validating assays, we must first understand the molecular etiology of 4-aminoquinoline activity. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin within their acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX)[1]. To survive, the parasite crystallizes this heme into inert hemozoin (β-hematin)[2].

Because 4-AQs are weak bases, they diffuse across the vacuolar membrane and become protonated in the acidic environment (pH 4.7–5.2), concentrating up to 1000-fold via "pH trapping"[1]. The protonated drug binds to dimeric hematin, forming a toxic complex that halts hemozoin crystallization and ultimately lyses the parasite[2].

MOA Hb Host Hemoglobin (RBC Cytosol) Vacuole Parasite Digestive Vacuole (Acidic: pH 4.7 - 5.2) Hb->Vacuole Proteolytic Digestion Heme Free Toxic Heme (Ferriprotoporphyrin IX) Vacuole->Heme Heme Release Complex Heme-Drug Complex (Highly Toxic to Parasite) Heme->Complex Prevent Crystallization Hemozoin Hemozoin Crystals (Inert β-hematin) Heme->Hemozoin Detoxification (Parasite Survival) Drug 4-Aminoquinoline Base (e.g., CQ, AQ, PPQ) Trapped Protonated 4-AQ (Accumulates via pH Trapping) Drug->Trapped Diffusion & Protonation (Concentrates 1000x) Trapped->Complex Binds Dimeric Hematin Complex->Hemozoin INHIBITS

Fig 1. Mechanistic pathway of 4-aminoquinoline pH trapping and hemozoin inhibition in Plasmodium.

Experimental Methodologies (Self-Validating Systems)

To establish a trustworthy correlation, biological performance must be interrogated across ascending levels of complexity: target-binding (cell-free), whole-cell efficacy, and systemic in vivo clearance.

Cell-Free Assays: In Vitro Hemozoin (β-Hematin) Inhibition

This assay isolates the primary biochemical target mechanism, eliminating cell-permeability variables.

  • Buffer Selection: Hemin chloride is dissolved in a specific acetate buffer mimicking the food vacuole's acidic environment (pH ~5.0). Causality: Without this pH constraint, the spontaneous formation of β-hematin is stunted, and the basic 4-AQ compounds will not adopt the biologically relevant protonated state required for complex formation[3],[1].

  • Incubation: Incubate at 37°C for 24 hours to allow thermodynamic equilibrium of hemozoin formation.

  • Washing & Solubilization: Centrifuge and aggressively wash the pellet with DMSO or NaHCO₃. Causality: Unreacted hemin must be strictly removed. If unwashed, residual hemin will solubilize alongside β-hematin during the final alkaline dissolution (0.1 M NaOH) and falsely inflate absorbance readings at 405 nm, rendering IC₅₀ calculations highly inaccurate[3].

Cell-Based Assays: Plasmodium falciparum Growth Inhibition

Whole-cell assays account for drug influx, efflux (e.g., via PfCRT mutations), and intracellular compartmentalization.

  • Parasite Synchronization: Treat the P. falciparum culture with 5% D-sorbitol. Causality: Sorbitol selectively lyses mature trophozoites and schizonts while preserving young ring-stage parasites. Stage-dependent susceptibility is massive; ring-stage parasites exhibit nearly 9-fold lower IC₅₀ requirements for chloroquine compared to mature trophozoites[4].

  • Atmospheric Control: Incubate in a sealed chamber flushed with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂[3]. Causality:Plasmodium thrives in a microaerophilic environment typical of human venous blood; excessive ambient oxygen generates reactive oxygen species that will artificially kill the parasite, confounding drug toxicity metrics.

  • Readout: Quantify survival via SYBR Green I fluorescence or HRP-II ELISA after 72 hours, generating a sigmoidal dose-response IC₅₀ curve.

Murine Models: In Vivo Peters 4-Day Suppressive Test

Animal modeling incorporates host protein binding, volume of distribution, and hepatic metabolism[5].

  • Infection & Dosing Window: Mice are infected via intraperitoneal injection of P. berghei-infected red blood cells[3]. Crucially, dosing must commence exactly 2 hours post-infection. Causality: Intercepting the parasite during early exponential expansion is required to isolate direct drug efficacy before the murine adaptive immune system activates and artificially clears the parasitemia, confusing the ED₅₀ readout[6].

  • Control Implementation: Include both a vehicle-only negative control (validating normal growth rate) and a benchmark positive control (e.g., standard oral Chloroquine at 10 mg/kg)[3].

  • Endpoint: On Day 4, parasitemia is determined via Giemsa-stained blood smears to calculate the Parasite Reduction Ratio (PRR) and ED₅₀[6].

Comparative Performance Analysis

The table below contrasts the in vitro profiles against the in vivo translations of standard 4-aminoquinolines. Note how alterations to the drug side chains impact resilience against resistance mechanisms[7],[8].

Drug CompoundIn Vitro IC₅₀ (CQS Strain)In Vitro IC₅₀ (CQR Strain)In Vivo ED₅₀ (P. berghei)Key Translational / IVIVC Variable
Chloroquine (CQ) 10 - 15 nM> 100 nM1.5 - 3.0 mg/kgEfflux Transport: PfCRT mutations in resistant strains drastically reduce[³H]CQ vacuolar uptake, collapsing in vivo efficacy[9],[10].
Amodiaquine (AQ) ~11.3 nM15 - 20 nM3.0 - 5.0 mg/kgHepatic Metabolism: Undergoes rapid host metabolism. The in vivo efficacy is largely driven by its active metabolite, desethylamodiaquine[7].
Piperaquine (PPQ) 15 - 17.5 nM30 - 50 nM2.0 - 5.0 mg/kgHigh Lipophilicity: Possesses an immense volume of distribution and exceptionally long terminal half-life, making straight IC₅₀-to-ED₅₀ comparisons complex[7],[8].

(Data summarized from comparative susceptibility profiling of isolated strains and experimental models[7],[9],[8].)

Understanding the IVIVC Gap

Translating in vitro potency (nanomolar concentrations in culture media) to in vivo efficacy (milligram per kilogram dosing in mammals) involves bridging several complex biological disconnects[6].

An exceptional cell-free β-hematin inhibitor might exhibit a poor in vivo ED₅₀ due to high plasma protein binding . If a 4-AQ compound is 99% bound to serum albumin, only 1% of the free drug is bioavailable to enter the red blood cell and reach the parasite. Furthermore, in vitro IC₅₀ values cannot account for metabolic bioactivation or clearance . For instance, Amodiaquine's direct in vitro potency does not fully encapsulate its in vivo profile because the host liver rapidly converts it to desethylamodiaquine, which carries the sustained antimalarial burden in human and animal models[7],[10].

IVIVC InVitro In Vitro Assays (IC50) CellFree Target Assay: β-Hematin Inhibition InVitro->CellFree CellBased Cell Assay: P. falciparum Culture InVitro->CellBased PKPD PK/PD Bridging (Protein Binding, Metabolism) CellFree->PKPD CellBased->PKPD InVivo In Vivo Assays (ED50) PKPD->InVivo Mouse Murine Model: P. berghei 4-Day Test InVivo->Mouse Correlation Clinical IVIVC Translation (Optimal Dosing) Mouse->Correlation

Fig 2. IVIVC workflow: bridging in vitro target affinity with in vivo pharmacodynamics.

By recognizing that in vitro assays measure isolated target affinity and cellular permeability, while in vivo models integrate absorption, distribution, metabolism, and excretion (ADME), researchers can systematically optimize novel 4-aminoquinoline analogs for clinical success.

References

  • BenchChem. "Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs." 3

  • PMC. "In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax."7

  • PLOS. "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." 2

  • PMC. "Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains." 9

  • ASM Journals. "In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia." 4

  • ASM Journals. "JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium." 5

  • PLOS One. "A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery." 6

  • PMC. "Sensitivity of Plasmodium falciparum to Antimalarial Drugs in Hainan Island, China." 8

  • PMC. "A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes."1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-7-bromo-6-methylquinoline
Reactant of Route 2
4-Amino-7-bromo-6-methylquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.